Product packaging for 4-Iodobenzyl bromide(Cat. No.:CAS No. 16004-15-2)

4-Iodobenzyl bromide

Cat. No.: B105730
CAS No.: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Description

4-Iodobenzyl bromide is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRMYJYYNQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359261
Record name 4-Iodobenzyl bromide
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16004-15-2
Record name 4-Iodobenzyl bromide
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Record name 4-Iodobenzyl bromide
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Record name 4-Iodobenzyl bromide
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Record name 1-Bromomethyl-4-iodo-benzene
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Record name 4-IODOBENZYL BROMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodobenzyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Iodobenzyl bromide, a key reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed technical data, experimental protocols, and workflow visualizations.

Core Properties and Specifications

This compound, also known as α-bromo-4-iodotoluene, is a bifunctional organic compound featuring both a reactive benzyl bromide moiety and an iodinated aromatic ring. This unique structure makes it a versatile building block for the synthesis of complex organic molecules.

PropertyValueSource
CAS Number 16004-15-2[1]
Molecular Formula C₇H₆BrI[1]
Molecular Weight 296.93 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 78-82 °C[3]
Solubility Insoluble in water[4]
Storage Temperature 2-8°C[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 4-iodotoluene.

Experimental Protocol: Radical Bromination of 4-Iodotoluene

Materials:

  • 4-Iodotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-iodotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux for several hours under illumination to initiate the radical reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the insoluble succinimide by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound.[1]

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable precursor in the synthesis of various pharmaceutical agents and molecular probes. The benzyl bromide group readily undergoes nucleophilic substitution, while the iodo group is amenable to cross-coupling reactions.

Synthesis of Androgen Receptor Ligands

This compound is utilized in the synthesis of radioiodinated ligands for the androgen receptor (AR), which are crucial tools for studying prostate cancer and other androgen-related disorders.[5] The iodo-group allows for the introduction of a radioisotope, such as ¹²³I or ¹²⁵I, for imaging and radioligand binding assays.

Precursor for PET Tracers

The synthesis of Positron Emission Tomography (PET) tracers often involves the late-stage introduction of a positron-emitting radionuclide. While direct radioiodination of this compound is possible, it more commonly serves as a precursor for more complex molecules that are subsequently radiolabeled. The general workflow for producing a PET tracer is outlined below.

PET_Tracer_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation Start This compound Reaction Multi-step Organic Synthesis Start->Reaction Precursor Tracer Precursor (e.g., Stannyl derivative) Reaction->Precursor Labeling Iododestannylation Reaction Precursor->Labeling Radioisotope Radioiodide (e.g., Na¹²³I) Radioisotope->Labeling Crude Crude Radiolabeled Product HPLC HPLC Purification Crude->HPLC Formulation Formulation in Biocompatible Vehicle HPLC->Formulation Final Injectable PET Tracer Formulation->Final Sonogashira_Coupling ArylIodide This compound Derivative (R-Ar-I) Reaction Sonogashira Coupling ArylIodide->Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Reaction Catalyst Pd Catalyst & Cu(I) Cocatalyst Catalyst->Reaction Base Amine Base Base->Reaction Product Coupled Product (R-Ar-C≡C-R') Reaction->Product AfBPP_Workflow cluster_probe Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Proteomic Analysis Start This compound Modification Chemical Modification (e.g., addition of a linker, biotin tag, and photo-crosslinker) Start->Modification Probe Affinity-Based Probe Modification->Probe Incubation Incubation of Probe with Proteome Probe->Incubation Lysate Cell Lysate or Live Cells Lysate->Incubation UV UV Irradiation (Photo-crosslinking) Incubation->UV Lysis Cell Lysis (if live cells were used) UV->Lysis Enrichment Affinity Purification (Streptavidin Beads) Lysis->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Target Identification MS->Identification

References

Synthesis and preparation of 4-Iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and materials science. Its bifunctional nature, featuring a reactive benzyl bromide moiety and an iodine-substituted aromatic ring, allows for sequential functionalization through nucleophilic substitution and cross-coupling reactions. This document provides a comprehensive technical guide on the synthesis of this compound, focusing on the prevalent method of free-radical bromination of 4-iodotoluene. It includes detailed experimental protocols, quantitative data, reaction pathways, and safety considerations to aid researchers in its efficient and safe preparation.

Introduction

This compound, with the chemical formula C₇H₆BrI, is a light yellow crystalline solid.[1] It serves as a valuable building block in synthetic chemistry. The benzyl bromide group is an excellent electrophile for introducing the 4-iodobenzyl moiety onto various nucleophiles, while the iodine atom provides a handle for subsequent modifications, such as Suzuki, Sonogashira, or Heck cross-coupling reactions. This versatility makes it an important precursor in the synthesis of complex molecules, including radioligands for androgen receptors and dopamine transporter (DAT) tracers for neuroimaging.[2]

Chemical Properties and Identifiers

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 16004-15-2[1][3]
Molecular Formula C₇H₆BrI[3]
Molecular Weight 296.93 g/mol [3]
Appearance Light yellow adhering crystalline powder[1]
Melting Point 78-82 °C (lit.)[1][2]
Solubility Insoluble in water[1][4]
IUPAC Name 1-(bromomethyl)-4-iodobenzene[3]
Synonyms p-Iodobenzyl bromide, α-Bromo-4-iodotoluene[3][5]

Core Synthesis Methodology: Wohl-Ziegler Bromination

The most common and effective method for preparing this compound is the Wohl-Ziegler reaction, which involves the free-radical side-chain bromination of 4-iodotoluene.[6] This reaction utilizes N-Bromosuccinimide (NBS) as the source of bromine radicals in the presence of a radical initiator.[7][8]

The reaction proceeds via a radical chain mechanism. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), generates initial radicals upon heating or irradiation.[6] These radicals abstract a hydrogen atom from HBr (present in trace amounts), producing a bromine radical (Br•). The bromine radical then abstracts a benzylic hydrogen from 4-iodotoluene, which is the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with a bromine source (Br₂ generated in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, propagating the chain.[9]

Reaction Pathway

The overall transformation is illustrated below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 4-Iodotoluene p1 This compound r1->p1 Bromination r2 N-Bromosuccinimide (NBS) p2 Succinimide r2->p2 c1 Benzoyl Peroxide (Initiator) c2 Carbon Tetrachloride (Solvent) c3 Reflux, Light

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound from 4-iodotoluene.[1]

Materials and Reagents
Reagent / MaterialQuantityMoles (approx.)Notes
4-Iodotoluene25 g0.115 molStarting material
N-Bromosuccinimide (NBS)23.5 g0.132 molBrominating agent (approx. 1.15 eq)
Benzoyl Peroxide375 mg1.55 mmolRadical initiator
Carbon Tetrachloride375 ml-Anhydrous solvent
Ethyl AcetateAs needed-Recrystallization solvent
HexaneAs needed-Recrystallization solvent

Note on Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for Wohl-Ziegler reactions but is toxic, carcinogenic, and environmentally harmful.[10] Researchers are encouraged to consider greener alternatives. Studies have shown that supercritical carbon dioxide (SC-CO₂) and non-halogenated hydrocarbons like cyclohexane can be effective substitutes, often minimizing side products.[10][11]

Synthesis Procedure

The overall workflow from reaction to purification is outlined below.

G start Combine 4-iodotoluene, NBS, and benzoyl peroxide in CCl₄ reflux Heat to reflux under light for 7 hours start->reflux cool Cool to room temperature, stir overnight reflux->cool filter Filter to remove insoluble succinimide cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate recrystallize Recrystallize residue from ethyl acetate/hexane concentrate->recrystallize product Obtain pure 4-Iodobenzyl bromide crystals recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodotoluene (25 g), N-bromosuccinimide (23.5 g), and benzoyl peroxide (375 mg) in carbon tetrachloride (375 ml).[1]

  • Reaction Execution: Heat the mixture to reflux for 7 hours. The reaction should be conducted under light conditions to facilitate radical initiation.[1]

  • Cooling: After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.[1]

  • Work-up: Remove the insoluble material (succinimide byproduct) by filtration. The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude residue is purified by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry to afford the target product, this compound. The reported yield for this procedure is 60.3%.[1]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the product. (CDCl₃, TMS internal standard): δ 7.72 (d, 2H, aromatic protons ortho to iodine), 7.14 (d, 2H, aromatic protons ortho to the benzyl group), 4.39 (s, 2H, benzylic CH₂Br protons).[1]

  • Melting Point: A sharp melting point range of 78-82 °C is indicative of high purity.[1][2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][4] It is a lachrymator.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Storage: Store in a cool, dry place (recommended 2-8°C), protected from light.[2][4] It is incompatible with strong oxidizing agents, bases, and amines.[4]

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should always consult primary literature and safety data sheets before undertaking any experimental work.

References

An In-depth Technical Guide to 4-Iodobenzyl Bromide: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data, handling procedures, and essential experimental considerations for 4-Iodobenzyl bromide (CAS No: 16004-15-2). This document is intended to serve as a critical resource for laboratory personnel, ensuring best practices are followed when working with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a solid at room temperature with the following key characteristics:

PropertyValueReferences
Molecular Formula C₇H₆BrI[1][2]
Molecular Weight 296.93 g/mol [1][2]
Appearance White to light yellow powder or crystals
Melting Point 78-82 °C[3]
Solubility Insoluble in water[3]
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance, and it is crucial to be aware of its potential dangers. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2][4]

  • H341: Suspected of causing genetic defects.

  • H290: May be corrosive to metals.

Pictograms:

Other Hazards:

  • The substance is a lachrymator, meaning it can cause tearing.[1]

  • The toxicological properties have not been fully investigated.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Fume Hood: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is essential for any personnel handling this chemical:

PPE CategorySpecificationReferences
Eye Protection Goggles or a face shield (European standard - EN 166).[1]
Hand Protection Protective gloves.[1]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded. For small-scale laboratory use, a respirator with a particulate filter conforming to EN 143 is recommended.[1]

The following diagram illustrates the standard workflow for donning and doffing PPE to ensure maximum safety.

PPE_Workflow cluster_donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Gloves->Goggles/Face Shield Goggles/Face Shield->Lab Coat Goggles/Face Shield->Respirator (if needed) Wash Hands Wash Hands Respirator (if needed)->Wash Hands Final Step Enter Lab Enter Lab Enter Lab->Lab Coat Start Work Complete Work Complete Work Complete->Gloves Begin Doffing First_Aid_Response cluster_exposure Exposure Incident cluster_actions Immediate Actions Exposure Exposure Remove from Source Remove from Source Exposure->Remove from Source Identify Route Administer First Aid Administer First Aid Remove from Source->Administer First Aid Call for Medical Help Call for Medical Help Administer First Aid->Call for Medical Help Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Assemble Glassware Assemble Glassware Weigh Reagents->Assemble Glassware Add Reagents Add Reagents Assemble Glassware->Add Reagents Heat to Reflux Heat to Reflux Add Reagents->Heat to Reflux Monitor Reaction Monitor Reaction Heat to Reflux->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Product Analysis Product Analysis Purification->Product Analysis

References

An In-depth Technical Guide to the Physical Characteristics of 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical characteristics of 4-Iodobenzyl bromide, with a focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound (CAS No. 16004-15-2), also known as α-bromo-4-iodotoluene, is a substituted aromatic halide commonly used as an intermediate in organic synthesis. Its physical properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Summary of Physical Characteristics of this compound

PropertyValueSource
Melting Point 78-82 °C[1][2][3]
Solubility in Water Insoluble

Note: The melting point is a literature value and may vary slightly depending on the purity of the substance.

Experimental Protocols

While specific experimental data for the determination of this compound's physical properties are not extensively published, standardized methodologies for organic compounds are applicable. The following sections detail the general procedures for determining melting point and solubility.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).

  • Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire solid sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range between T1 and T2.

2.2. Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential applications in different reaction media. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility Test Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

  • Observation: The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.

  • Classification: The solubility is typically classified as:

    • Soluble: The solid dissolves completely.

    • Slightly Soluble: A noticeable portion of the solid dissolves.

    • Insoluble: No significant amount of the solid dissolves.

  • Solvent Selection: This procedure is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane, to create a solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the key physical characteristics of a solid organic compound like this compound.

G cluster_0 Physical Property Determination start Start: Solid Organic Compound (this compound) prep_mp Prepare Sample for MP: Pack Capillary Tube start->prep_mp Melting Point Pathway prep_sol Prepare Sample for Solubility: Weigh Solid start->prep_sol Solubility Pathway det_mp Determine Melting Point (Capillary Method) prep_mp->det_mp record_mp Record Melting Range (T1 - T2) det_mp->record_mp end End: Characterized Compound record_mp->end add_solvent Add Solvent & Agitate prep_sol->add_solvent observe_sol Observe and Classify Solubility add_solvent->observe_sol repeat_sol Repeat with Different Solvents observe_sol->repeat_sol profile_sol Generate Solubility Profile repeat_sol->profile_sol profile_sol->end

Workflow for Physical Characterization

References

The Reactivity of 4-Iodobenzyl Bromide with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzyl bromide is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and an aryl iodide, allows for sequential and site-selective functionalization. The benzylic bromide moiety serves as a potent electrophile for nucleophilic substitution reactions, enabling the introduction of the 4-iodobenzyl group onto a wide range of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, supported by comparative data, detailed experimental protocols, and workflow visualizations to aid in its effective utilization in research and development.

The reactivity of benzyl bromides is primarily governed by their ability to undergo nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The stability of the resulting benzylic carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) is a key determinant of the reaction rate and is significantly influenced by the electronic properties of the substituents on the aromatic ring.[1] The iodine atom at the para-position of this compound exerts a mild electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). The overall electronic effect of the iodo substituent is generally considered to be weakly deactivating, which can influence the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.

Data Presentation: Reactivity with Nucleophiles

While specific kinetic data for the reactions of this compound are not extensively tabulated in the literature, the following tables summarize representative yields for the alkylation of various nucleophiles with benzyl bromide and its derivatives. This data provides a valuable reference for predicting the outcome of reactions with this compound.

Table 1: N-Alkylation of Amines with Benzyl Bromides
Amine NucleophileBenzyl Bromide DerivativeBaseSolventTime (h)Yield (%)Reference
BenzylamineBenzyl bromideEt3NDMF976[2]
Aniline4-Nitrobenzyl bromideNaHCO3Aqueous197[3]
PhthalimideBenzyl bromideK2CO3DMF-High[4]
ImideBenzyl bromideK2CO3Ball Mill2High[4]

Note: The reactivity of this compound in N-alkylation is expected to be comparable to or slightly less than that of unsubstituted benzyl bromide due to the weakly deactivating nature of the iodine substituent.

Table 2: O-Alkylation of Alcohols and Phenols with Benzyl Bromides (Williamson Ether Synthesis)
Alcohol/Phenol NucleophileBenzyl Bromide DerivativeBaseSolventYield (%)Reference
N-Acetylneuraminic Acid DerivativeBenzyl bromideNaHTHF62[5]
4-HydroxycoumarinBenzyl O-acetateSTOAcetic AcidGood[6]

Note: The Williamson ether synthesis is a robust method for the preparation of ethers from this compound. The choice of a suitable base and solvent is crucial for achieving high yields.

Table 3: S-Alkylation of Thiols with Benzyl Bromides
Thiol NucleophileBenzyl Bromide DerivativeBaseSolventYield (%)Reference
ThiophenolBenzyl bromide---[7]
2-MercaptobenzothiazolePropargyl bromideEt3NAcetone88[8]

Note: Thiols are excellent nucleophiles and react readily with this compound to form stable thioethers. The reaction is typically fast and high-yielding.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound with representative nucleophiles.

Protocol 1: N-Alkylation of a Primary Amine with this compound

Objective: To synthesize N-(4-iodobenzyl)benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add benzylamine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-iodobenzyl)benzylamine.

Protocol 2: O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis)

Objective: To synthesize 4-(4-iodobenzyloxy)phenol.

Materials:

  • This compound

  • Hydroquinone

  • Potassium carbonate (K2CO3)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of hydroquinone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in acetone dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system to yield pure 4-(4-iodobenzyloxy)phenol.

Protocol 3: S-Alkylation of a Thiol with this compound

Objective: To synthesize S-(4-iodobenzyl)thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water to the flask and stir for 15 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer to obtain the crude S-(4-iodobenzyl)thiophenol, which can be further purified by column chromatography if necessary.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the reactions described above.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in DMF B Add Benzylamine and Triethylamine A->B 1.1 eq Amine 1.2 eq Base C Stir at Room Temperature (12-24h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO3 (aq) and Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Column Chromatography H->I J N-(4-iodobenzyl)benzylamine I->J

Caption: Experimental workflow for N-alkylation.

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Hydroquinone and K2CO3 in Acetone B Add this compound Solution A->B 2.0 eq Base C Reflux (8-12h) B->C D Filter and Concentrate C->D E Dissolve in Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over Na2SO4 F->G H Evaporate Solvent G->H I Recrystallize H->I J 4-(4-iodobenzyloxy)phenol I->J

Caption: Experimental workflow for O-alkylation.

S_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Generate Sodium Thiophenolate (Thiophenol + NaOH in EtOH) B Add this compound Solution A->B C Stir at Room Temperature (4-6h) B->C D Remove Ethanol C->D E Partition between H2O and CH2Cl2 D->E F Wash Organic Layer and Dry over Na2SO4 E->F G Concentrate F->G H Column Chromatography (if needed) G->H I S-(4-iodobenzyl)thiophenol H->I

Caption: Experimental workflow for S-alkylation.

Conclusion

This compound is a highly effective reagent for the introduction of the 4-iodobenzyl moiety onto a diverse range of nucleophiles. Its reactivity is characteristic of a benzylic bromide, readily undergoing SN2 reactions with soft and hard nucleophiles. While the para-iodo substituent has a modest electronic influence on the reaction rate, the synthetic utility of this compound lies in its dual reactivity, allowing for subsequent modifications at the aryl iodide position via cross-coupling reactions. The provided protocols and workflows serve as a practical guide for researchers to harness the synthetic potential of this compound in the development of novel molecules for pharmaceutical and material science applications.

References

The Orthogonal Reactivity of 4-Iodobenzyl Bromide: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Iodobenzyl bromide is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry, offering two distinct and orthogonally reactive sites on a single aromatic scaffold. This guide provides a comprehensive overview of its dual reactivity, detailing the chemoselective transformations possible at the benzylic bromide and the aryl iodide positions. This unique reactivity profile makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and molecular probes.

Core Concepts: Dual Reactivity

This compound possesses two key reactive centers with differing electronic and steric properties:

  • The Benzylic Bromide (Csp³-Br): This site is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). The benzylic position stabilizes the transition state of both mechanisms, leading to facile displacement of the bromide leaving group by a wide range of nucleophiles.

  • The Aryl Iodide (Csp²-I): The carbon-iodine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive towards oxidative addition to a low-valent metal center, such as palladium(0), which is the initial step in many cross-coupling catalytic cycles.

This differential reactivity allows for the selective functionalization of one site while leaving the other intact for subsequent transformations, a powerful strategy in multi-step synthesis.

Data Presentation: A Quantitative Look at Reactivity

The chemoselectivity of this compound is demonstrated by the high yields achievable in reactions targeting either the benzylic bromide or the aryl iodide.

Table 1: Nucleophilic Substitution at the Benzylic Bromide Position
NucleophileReagentSolventProductYield (%)Reference
CyanideNaCNNot Specified4-Iodobenzyl cyanideNot Specified[1]
AcetamideAcetamide, K₂CO₃DMFN-(4-Iodobenzyl)acetamideNot Specified[2]
Piperidine derivative4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidineNot Specified4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidineNot Specified[3][4]
Table 2: Palladium-Catalyzed Cross-Coupling at the Aryl Iodide Position
Reaction TypeCoupling PartnerCatalyst SystemSolventProductYield (%)Reference
SonogashiraPhenylacetylenePd(0)/Cu(I)THF-DMA4-(2-Phenylethynyl)benzyl bromide75[5]
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O4-Bromo-biaryl intermediate~58 (mono-coupled)[6]
Suzuki-Miyaura(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOHWater4'-((3-propionamidophenyl)ethynyl)benzyl bromideQuantitative Conversion[7]

Experimental Protocols: Harnessing the Dual Reactivity

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Nucleophilic Substitution - Synthesis of N-(4-Iodobenzyl)acetamide

This protocol describes a representative SN2 reaction at the benzylic bromide position.

Materials:

  • This compound

  • Acetamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add acetamide (1.2 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-iodobenzyl)acetamide.

Protocol 2: Sonogashira Coupling - Synthesis of 4-(2-Phenylethynyl)benzyl bromide

This protocol details a palladium- and copper-catalyzed cross-coupling reaction at the aryl iodide position.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in THF, add phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 4-(2-phenylethynyl)benzyl bromide.

Protocol 3: Suzuki-Miyaura Coupling - Synthesis of (4'-Methylbiphenyl-4-yl)methanol

This protocol illustrates a sequential Suzuki-Miyaura coupling followed by a nucleophilic substitution, showcasing the utility of this compound in building complex molecules.

Step A: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 4'-(bromomethyl)-[1,1'-biphenyl]-4-yl-methyl)benzene, can be used in the next step without further purification.

Step B: Nucleophilic Substitution (Hydrolysis)

Materials:

  • Crude product from Step A

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)/Water

Procedure:

  • Dissolve the crude 4'-(bromomethyl)-[1,1'-biphenyl]-4-yl-methyl)benzene in a mixture of DMSO and water.

  • Add KOH (2.0 eq) and heat the mixture to 80 °C for 2 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to obtain (4'-methylbiphenyl-4-yl)methanol.

Mandatory Visualizations: Pathways and Workflows

Orthogonal Reactivity Workflow

Orthogonal_Reactivity cluster_nucleophilic_substitution Nucleophilic Substitution at C(sp3)-Br cluster_cross_coupling Cross-Coupling at C(sp2)-I cluster_sequential Sequential Functionalization start This compound nuc_reagents Nucleophile (e.g., CN⁻, RNH₂) start->nuc_reagents Sɴ1 / Sɴ2 cc_reagents Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) + Pd Catalyst start->cc_reagents Suzuki / Sonogashira seq_step1 1. Cross-Coupling at C(sp2)-I start->seq_step1 nuc_product 4-Iodo-benzyl-Nu nuc_reagents->nuc_product cc_product 4-(R)-benzyl bromide cc_reagents->cc_product seq_intermediate 4-(R)-benzyl bromide seq_step1->seq_intermediate seq_step2 2. Nucleophilic Substitution at C(sp3)-Br seq_intermediate->seq_step2 seq_product 4-(R)-benzyl-Nu seq_step2->seq_product

Caption: Orthogonal reactivity of this compound.

Androgen Receptor Signaling Pathway

This compound is a precursor for synthesizing ligands targeting the Androgen Receptor (AR), a key player in prostate cancer.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR + HSPs Androgen->AR_complex Binds AR_dimer AR Dimer AR_complex->AR_dimer HSPs dissociate, Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: Simplified Androgen Receptor signaling pathway.

Dopamine Transporter (DAT) Signaling

Derivatives of this compound have been developed as imaging agents for the Dopamine Transporter (DAT), which is crucial for regulating dopamine levels in the brain.

DAT_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synapse Dopamine DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Binding Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Dopamine_presyn Dopamine DAT->Dopamine_presyn Reuptake Vesicle Synaptic Vesicle Dopamine_presyn->Vesicle Sequestration Signal Signal Transduction Dopamine_receptor->Signal

Caption: Dopamine transporter (DAT) at the synapse.

Conclusion

The dual reactivity of this compound, characterized by its amenability to both nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl iodide position, renders it a highly versatile and valuable building block in modern organic synthesis. The ability to selectively functionalize one site over the other in a controlled manner provides a powerful tool for the efficient construction of complex molecules. This is of particular importance in the field of drug discovery and development, where this compound serves as a key intermediate in the synthesis of targeted therapeutics and imaging agents for critical biological targets such as the androgen receptor and the dopamine transporter. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective utilization of this reagent in both academic and industrial research settings.

References

The Versatility of 4-Iodobenzyl Bromide: A Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Iodobenzyl bromide is a versatile bifunctional organic compound that has emerged as a crucial building block in modern synthetic chemistry. Its unique structure, featuring a reactive benzylic bromide and an aryl iodide, allows for orthogonal chemical transformations. This dual reactivity enables chemists to perform a wide array of reactions, including nucleophilic substitutions at the benzylic carbon and metal-catalyzed cross-coupling reactions at the aryl iodide position. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and other complex molecules.

Core Applications in Synthesis

The reactivity of this compound makes it a valuable reagent in a variety of synthetic transformations. The benzylic bromide is highly susceptible to nucleophilic attack, making it ideal for alkylation reactions. Simultaneously, the aryl iodide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds.

N-Alkylation Reactions

A primary application of this compound is in the N-alkylation of amines. This reaction is fundamental in the synthesis of numerous pharmaceutical intermediates. A notable example is its use in the synthesis of intermediates for angiotensin II receptor blockers like Valsartan.

Experimental Protocol: N-Alkylation of L-Valine Methyl Ester

This protocol describes the N-alkylation of L-valine methyl ester with a para-substituted benzyl bromide, a key step in the synthesis of a Valsartan intermediate. The use of this compound would follow a similar procedure.

  • Reaction: L-valine methyl ester hydrochloride is reacted with 1-bromo-4-(bromomethyl)benzene in the presence of a base to yield methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

  • Reagents and Materials:

    • L-valine methyl ester hydrochloride

    • 1-bromo-4-(bromomethyl)benzene (as a proxy for this compound)

    • Sodium hydride (60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Valeryl chloride

    • Triethylamine

    • Dichloromethane (DCM)

    • Ether

    • Saturated aqueous NH4Cl solution

    • Water

    • Na2SO4

    • Silica gel for chromatography

  • Procedure:

    • Valeryl chloride is coupled with L-valine methyl ester hydrochloride in the presence of triethylamine in dichloromethane at 0 °C to afford methyl N-pentanoyl-L-valinate.

    • To a solution of the resulting compound (1.0 equivalent) and 1-bromo-4-(bromomethyl)benzene (1.1 equivalents) in anhydrous tetrahydrofuran, sodium hydride (2.0 equivalents) is added.

    • The reaction mixture is refluxed for 1 hour.

    • After cooling, the mixture is diluted with ether and washed successively with saturated aqueous NH4Cl and water.

    • The organic layer is dried over Na2SO4 and concentrated in a vacuum.

    • The residue is purified by silica gel chromatography to yield the product.

Reaction StepReactantsReagents/ConditionsYieldReference
N-acylation of L-valine methyl esterValeryl chloride, L-valine methyl ester hydrochlorideTriethylamine, Dichloromethane, 0 °C95%[1]
N-alkylation with 1-bromo-4-(bromomethyl)benzeneMethyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzeneSodium hydride, Tetrahydrofuran, reflux70%[1]
Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of this compound is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and aryl-alkyne structures that are prevalent in many biologically active molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be utilized in a two-step sequence where the aryl iodide is first coupled, followed by further functionalization at the benzylic bromide position.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow A This compound C Suzuki Coupling A->C B Arylboronic acid B->C D 4-Arylbenzyl bromide intermediate C->D Pd catalyst, base F Nucleophilic Substitution D->F E Nucleophile E->F G Final Product F->G

Caption: Sequential Suzuki coupling and nucleophilic substitution using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.

  • Reagents and Materials:

    • Aryl iodide (e.g., this compound) (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh3)4 (0.03 equiv)

    • K2CO3 (2.0 equiv)

    • Toluene/Ethanol/Water solvent mixture

  • Procedure:

    • To a reaction vessel, add the aryl iodide, arylboronic acid, Pd(PPh3)4, and K2CO3.

    • Add the solvent mixture and degas the solution.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactant 1Reactant 2Catalyst/BaseSolventYieldReference
1-bromo-4-iodobenzenePhenylboronic acidPd(PPh3)4 / K2CO3Toluene/Ethanol/Water-[2]
4-formylphenylboronic acid2-(2-bromophenyl)-4,4-dimethyl-2-oxazolinePd(PPh3)4 / Na2CO3THF>90%[3]

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The aryl iodide of this compound is an excellent substrate for this reaction.

Conceptual Reaction Scheme: Sonogashira Coupling

Sonogashira_Coupling sub_A This compound product 4-(Alkynyl)benzyl bromide sub_A->product Pd catalyst, Cu(I) cocatalyst, base sub_B Terminal Alkyne sub_B->product

Caption: Sonogashira coupling of this compound with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

This general protocol for the Sonogashira coupling can be applied to this compound.

  • Reagents and Materials:

    • Aryl iodide (e.g., this compound) (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh3)2Cl2 (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the aryl iodide and terminal alkyne in a mixture of THF and TEA.

    • Degas the solution with an inert gas.

    • Add the Pd(PPh3)2Cl2 and CuI catalysts.

    • Stir the reaction at room temperature until completion.

    • Filter the reaction mixture to remove the amine salt.

    • Concentrate the filtrate and purify the residue by column chromatography.

Reactant 1Reactant 2Catalyst SystemBase/SolventYieldReference
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst, Cu(I) cocatalystBase-[4]
Aryl IodideTerminal AlkynePd(PPh3)2Cl2 / CuITriethylamine/THFHigh[5]

Synthesis of Pharmaceutical Ingredients

This compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Valsartan Synthesis

In the synthesis of Valsartan, a derivative of 4-bromobenzyl bromide is used to alkylate an N-acylated L-valine methyl ester. The resulting intermediate then undergoes a Negishi coupling reaction.[1] The use of this compound would be advantageous in the subsequent cross-coupling step due to the higher reactivity of the C-I bond compared to the C-Br bond.

Synthetic Pathway to a Valsartan Intermediate

Valsartan_Synthesis A L-Valine methyl ester hydrochloride C N-acylation A->C B Valeryl chloride B->C D Methyl N-pentanoyl-L-valinate C->D Et3N, CH2Cl2, 0°C (95% yield) F N-alkylation D->F E 4-Bromobenzyl bromide E->F G Methyl N-(4-bromobenzyl)-N- pentanoyl-L-valinate F->G NaH, THF (70% yield) I Negishi Coupling G->I H Organozinc reagent H->I J Valsartan Precursor I->J Pd(OAc)2, Q-phos (80% yield)

Caption: Key steps in the synthesis of a Valsartan intermediate.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it an essential tool for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to perform selective N-alkylation and palladium-catalyzed cross-coupling reactions provides chemists with a powerful strategy for the efficient synthesis of diverse molecular architectures. As the demand for novel and complex organic molecules continues to grow, the applications of this compound are expected to expand further.

References

Spectroscopic Data of 4-Iodobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobenzyl bromide (α-Bromo-4-iodotoluene), a key reagent and intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆BrI, and its molecular weight is 296.93 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.72Doublet (d)2HAr-H (ortho to -CH₂Br)
7.14Doublet (d)2HAr-H (ortho to -I)
4.39Singlet (s)2H-CH₂Br

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
138.2Ar-C (ipso, attached to -CH₂Br)
137.8Ar-C H (ortho to -I)
131.0Ar-C H (ortho to -CH₂Br)
93.5Ar-C (ipso, attached to -I)
32.5-C H₂Br

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3020 - 2920MediumAromatic and Aliphatic C-H stretch
1585StrongC=C Aromatic ring stretch
1485StrongC=C Aromatic ring stretch
1210StrongC-Br stretch
1010StrongC-I stretch
810Strongp-disubstituted benzene C-H bend (out-of-plane)

Sample Preparation: ATR (Attenuated Total Reflectance)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 512-1024 scans.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal ATR).

Sample Preparation (ATR):

  • Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final absorbance or transmittance spectrum.

Data Visualization

The logical relationship between the chemical structure of this compound and its characteristic spectroscopic signals is illustrated in the diagram below.

Spectroscopic_Data_of_4_Iodobenzyl_bromide cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_nmr_data NMR Data cluster_ir_data IR Data cluster_protocols Experimental Protocols C7H6BrI C₇H₆BrI IR IR Spectroscopy C7H6BrI->IR NMR NMR Spectroscopy HNMR ¹H NMR δ 7.72 (d, 2H) δ 7.14 (d, 2H) δ 4.39 (s, 2H) NMR->HNMR CNMR ¹³C NMR δ 138.2 δ 137.8 δ 131.0 δ 93.5 δ 32.5 NMR->CNMR NMR_Protocol NMR Protocol NMR->NMR_Protocol IR_Data IR Absorptions (cm⁻¹) 3020-2920 1585 1485 1210 1010 810 IR->IR_Data IR_Protocol IR Protocol IR->IR_Protocol

Caption: Logical workflow from compound to spectroscopic data.

Methodological & Application

Application Notes and Protocols for 4-Iodobenzyl Bromide in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-iodobenzyl bromide as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the formation of diarylmethane structures, which are significant motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized palladium-catalyzed method for forming carbon-carbon bonds.[1] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] this compound is a particularly useful substrate as it possesses two sites susceptible to palladium-catalyzed reactions: a highly reactive C(sp²)-I bond and a C(sp³)-Br bond. The greater reactivity of the carbon-iodine bond allows for selective initial coupling at the aryl iodide position under appropriate conditions.[2] Subsequent manipulation of the benzylic bromide offers a handle for further functionalization, making this compound a valuable precursor in multi-step syntheses.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-I bond of this compound), forming a Pd(II) complex.[3]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid) r2by2->transmetalation base Base base->transmetalation

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of benzylic bromides and aryl iodides with various arylboronic acids. While direct data for this compound is limited in the compiled literature, the data for analogous benzylic bromides provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids (Data adapted from studies on various benzylic bromides)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (L2) (10)K₂CO₃DMF1402069-75
24-Methoxybenzene- boronic acidPd(OAc)₂ (5)JohnPhos (L2) (10)K₂CO₃DMF1402050-55
33-Methoxybenzene- boronic acidPd(OAc)₂ (5)JohnPhos (L2) (10)K₂CO₃DMF1402050
44-(Trifluoromethyl)phenyl- boronic acidPd(OAc)₂ (5)JohnPhos (L2) (10)K₂CO₃DMF1402020-35

Reaction conditions were for the coupling of various arylboronic acids (1.5 mmol) with a benzylic bromide (1.0 mmol) using the specified catalyst, ligand, and base (3.0 mmol) in DMF (2 mL) under microwave irradiation.[5]

Table 2: General Conditions for Suzuki Coupling of Aryl Iodides

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Time (h)Yield
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water90-1004-18High
XPhos Pd G2Cs₂CO₃Ethanol/Water120 (Microwave)0.25-0.5High

These are general starting conditions and may require optimization for specific substrates.[6][7]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki coupling of an aryl iodide with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent system (e.g., 4:1 1,4-Dioxane/Water or Toluene/Ethanol/Water)[6][8]

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted for a rapid synthesis using microwave irradiation, which can significantly reduce reaction times.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Anhydrous, degassed DMF

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 eq).

  • Add anhydrous, degassed DMF (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 20 minutes with stirring.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 8-10).

Experimental Workflow and Troubleshooting

Experimental_Workflow start Reaction Setup: - this compound - Boronic Acid - Catalyst & Ligand - Base & Solvent reaction Run Reaction (Conventional or Microwave) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete troubleshooting Troubleshooting monitoring->troubleshooting purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product low_yield Low/No Yield: - Check catalyst activity - Screen bases/solvents - Ensure inert atmosphere troubleshooting->low_yield side_products Side Products: - Degas solvents thoroughly - Adjust temperature - Use bulky ligands troubleshooting->side_products

Diagram 2: General experimental workflow and troubleshooting for Suzuki coupling.

Common Issues and Solutions:

  • Low to No Product Formation: This can be due to an inactive catalyst, an inappropriate base, or the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.[7] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and catalyst/ligand systems may be necessary.[7]

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by oxygen. Rigorous degassing of all components is crucial.[7]

  • Protodeiodination: The replacement of iodine with a hydrogen atom can occur. This may be minimized by ensuring efficient catalysis and using anhydrous solvents.

Conclusion

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a variety of diarylmethane derivatives. The protocols and data presented here provide a foundation for developing efficient and high-yielding coupling procedures. Careful optimization of the catalyst system, base, and reaction conditions is key to achieving the desired outcome, particularly when working with complex substrates in the context of drug discovery and development.

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.

A direct Sonogashira coupling of terminal alkynes with 4-iodobenzyl bromide is often challenging due to the potential for side reactions at the reactive benzylic bromide site. A more robust and widely applicable strategy involves a two-step synthetic sequence. This approach entails the Sonogashira coupling of a terminal alkyne with a stable precursor, such as 4-iodobenzyl alcohol or 4-iodobenzaldehyde, followed by the conversion of the resulting product to the desired 4-(alkynyl)benzyl bromide. This method ensures high chemoselectivity and provides a reliable route to the target compounds.

Reaction Principle: A Two-Step Synthetic Approach

The recommended synthetic strategy is a two-step process that circumvents the challenges of a direct coupling with this compound.

Step 1: Sonogashira Coupling of a Precursor Molecule

The initial step involves the Sonogashira coupling of a terminal alkyne with either 4-iodobenzyl alcohol or 4-iodobenzaldehyde. The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst activates the terminal alkyne.

Step 2: Conversion to the Benzyl Bromide

Following the successful coupling, the benzylic alcohol or aldehyde functionality is converted to the corresponding benzyl bromide. For the 4-(alkynyl)benzyl alcohol intermediate, a common and effective method is treatment with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS). If 4-iodobenzaldehyde is used as the starting material, the resulting 4-(alkynyl)benzaldehyde is first reduced to the corresponding alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄), and then subjected to bromination.

Data Presentation: Representative Yields

The following tables summarize representative yields for the two-step synthesis of 4-(alkynyl)benzyl bromides.

Table 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol with Various Terminal Alkynes

EntryTerminal AlkyneProduct of CouplingTypical Yield (%)
1Phenylacetylene4-(Phenylethynyl)benzyl alcohol85-95
21-Hexyne4-(Hex-1-yn-1-yl)benzyl alcohol80-90
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzyl alcohol90-98
4Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)benzyl alcohol75-85

Table 2: Sonogashira Coupling of 4-Iodobenzaldehyde with Various Terminal Alkynes

EntryTerminal AlkyneProduct of CouplingTypical Yield (%)
1Phenylacetylene4-(Phenylethynyl)benzaldehyde88-96
21-Hexyne4-(Hex-1-yn-1-yl)benzaldehyde82-92
3Cyclohexylacetylene4-(Cyclohexylethynyl)benzaldehyde85-93
4(4-Methoxyphenyl)acetylene4-((4-Methoxyphenyl)ethynyl)benzaldehyde87-95

Table 3: Conversion of 4-(Alkynyl)benzyl Alcohols to 4-(Alkynyl)benzyl Bromides

EntryStarting MaterialBrominating AgentProductTypical Yield (%)
14-(Phenylethynyl)benzyl alcoholPPh₃ / NBS1-(Bromomethyl)-4-(phenylethynyl)benzene85-95
24-(Hex-1-yn-1-yl)benzyl alcoholPBr₃1-(Bromomethyl)-4-(hex-1-yn-1-yl)benzene80-90

Experimental Protocols

Protocol 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol with Phenylacetylene

Materials:

  • 4-Iodobenzyl alcohol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged flask, add 4-iodobenzyl alcohol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF and triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 eq.) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)benzyl alcohol.

Protocol 2: Sonogashira Coupling of 4-Iodobenzaldehyde with Phenylacetylene

Materials:

  • 4-Iodobenzaldehyde

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 4-iodobenzaldehyde (1.0 eq.), Pd(OAc)₂ (0.01 eq.), PPh₃ (0.02 eq.), and CuI (0.02 eq.) in anhydrous DMF.

  • Add diisopropylamine (2.5 eq.) and phenylacetylene (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 4-(phenylethynyl)benzaldehyde.

Protocol 3: Synthesis of 4-(Phenylethynyl)benzyl Bromide from 4-(Phenylethynyl)benzyl Alcohol

Materials:

  • 4-(Phenylethynyl)benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-(phenylethynyl)benzyl alcohol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq.) portion-wise, followed by the slow addition of N-bromosuccinimide (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-(bromomethyl)-4-(phenylethynyl)benzene.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlk Ar-Pd(II)-C≡CR(L)₂ ArPdI->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlk->Product Alkyne H-C≡CR CuAlk Cu-C≡CR Alkyne->CuAlk + CuI, Base CuI CuI CuAlk->ArPdI Transmetalation CuAlk->CuI Regeneration Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Conversion to Benzyl Bromide Start1 4-Iodobenzyl Alcohol or 4-Iodobenzaldehyde Coupling Sonogashira Reaction Start1->Coupling Reactants Terminal Alkyne, Pd Catalyst, CuI, Base Reactants->Coupling Intermediate 4-(Alkynyl)benzyl Alcohol or 4-(Alkynyl)benzaldehyde Coupling->Intermediate Reduction Reduction (if aldehyde) Intermediate->Reduction If starting with aldehyde Bromination Bromination Intermediate->Bromination If starting with alcohol Reduction->Bromination FinalProduct 4-(Alkynyl)benzyl Bromide Bromination->FinalProduct

Caption: Two-step workflow for the synthesis of 4-(alkynyl)benzyl bromides.

Application Notes and Protocols for the Heck Reaction of 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction of 4-iodobenzyl bromide, a versatile building block in organic synthesis. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, allows for the coupling of this compound with a variety of alkenes to generate substituted styrene derivatives and other complex molecules.[1] This methodology is of significant interest in drug discovery and materials science due to its reliability and tolerance of various functional groups.

Reaction Principle

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (in this case, the aryl iodide of this compound) with an alkene in the presence of a palladium catalyst and a base.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active palladium catalyst. The presence of the bromomethyl group on the aromatic ring offers a further site for chemical modification, making this compound a particularly useful bifunctional reagent.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction with this compound are contingent on several critical parameters. Optimization of these conditions is often necessary to achieve high yields and selectivity.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[2] Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[1]

Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine ligands, such as triphenylphosphine (PPh₃), is often beneficial for stabilizing the palladium catalyst and improving reaction outcomes.

Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Triethylamine (Et₃N) is a frequently used organic base, while inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective.[1]

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.[3]

Temperature: The reaction temperature is a crucial factor, with typical ranges between 80°C and 140°C.[2] Microwave irradiation can also be employed to accelerate the reaction.

Alkene Substrate: Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent coupling partners in the Heck reaction.[1]

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of this compound with various alkenes, based on analogous reactions with aryl iodides. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Heck Coupling of this compound with Styrene

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (1-2 mol%)A common and effective catalyst precursor.
Ligand PPh₃ (2-4 mol%)Often used to stabilize the catalyst.
Base Et₃N (2 equivalents)A widely used organic base.
Solvent DMF or MeCNPolar aprotic solvents are preferred.
Temperature 100-120°CHigher temperatures may be required for less reactive substrates.
Reaction Time 6-24 hoursMonitored by TLC or GC-MS for completion.
Typical Yield 70-95%Yields are highly dependent on specific conditions and substrate purity.

Table 2: Heck Coupling of this compound with n-Butyl Acrylate

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (1-2 mol%)PdCl₂ can also be used.
Base K₂CO₃ (2 equivalents)An effective inorganic base.
Solvent DMF or NMPNMP can be beneficial for higher boiling points.
Temperature 120-140°CElectron-deficient acrylates often require elevated temperatures.
Reaction Time 12-48 hoursReaction progress should be monitored.
Typical Yield 60-90%Yields can be optimized by adjusting reaction parameters.

Experimental Protocols

General Protocol for Heck Reaction of this compound with Styrene

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted stilbene derivative.

Protocol for Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, palladium(II) acetate, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)LnI OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene Aryl-Pd(II)Ln(Alkene)I Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl Alkyl-Pd(II)LnI Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_H H-Pd(II)LnI Beta_Elim->PdII_H Product Coupled Product Beta_Elim->Product Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Red_Elim->Pd0 Base_HX Base-H+X- Red_Elim->Base_HX Aryl_Iodide 4-Iodobenzyl bromide Aryl_Iodide->OxAdd Ar-I Alkene Alkene Alkene->Alkene_Coord

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Setup Reaction Under Inert Atmosphere Start->Setup Reagents Add this compound, Pd Catalyst, and Base Setup->Reagents Solvent_Alkene Add Anhydrous Solvent and Alkene Reagents->Solvent_Alkene Heating Heat Reaction Mixture with Stirring Solvent_Alkene->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions utilizing 4-iodobenzyl bromide. This versatile reagent is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its structure, featuring a reactive benzylic bromide and an aryl iodide, allows for a wide range of chemical transformations. The benzylic bromide is susceptible to nucleophilic attack, while the aryl iodide can participate in various cross-coupling reactions.

Introduction to Nucleophilic Substitution with this compound

This compound is a white to light yellow crystalline solid with the chemical formula C₇H₆BrI. It is a valuable intermediate in organic synthesis due to its bifunctional nature. The primary focus of these notes is on the nucleophilic substitution at the benzylic carbon, which readily undergoes Sₙ2 reactions.

The general mechanism for the Sₙ2 reaction involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step. This results in an inversion of stereochemistry if the carbon were chiral, though in the case of this compound, the benzylic carbon is achiral.

Key characteristics of Sₙ2 reactions with this compound:

  • Substrate: As a primary benzylic halide, this compound is an excellent substrate for Sₙ2 reactions.

  • Nucleophile: A wide range of nucleophiles can be employed, including oxygen, nitrogen, and sulfur-containing compounds.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Leaving Group: The bromide ion is a good leaving group, facilitating the substitution reaction.

Applications in Organic Synthesis and Drug Discovery

The products of nucleophilic substitution reactions with this compound are important intermediates in the synthesis of a variety of target molecules.

  • Ethers: The formation of aryl-benzyl ethers via the Williamson ether synthesis is a common application. These ether linkages are found in numerous biologically active compounds.

  • Amines: Alkylation of primary and secondary amines with this compound is a straightforward method for synthesizing secondary and tertiary amines, respectively. These are prevalent structural motifs in pharmaceuticals.

  • Thioethers: The reaction with thiols or their corresponding thiolates provides thioethers, which are important in medicinal chemistry and materials science.

  • Further Functionalization: The iodo-substituent on the aromatic ring can be used for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of additional molecular complexity.

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols for common nucleophilic substitution reactions involving this compound. The quantitative data presented in the tables are representative and may vary depending on the specific substrate and reaction conditions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] In the case of this compound, this reaction is typically carried out by treating a phenol or an alcohol with a base to form the corresponding alkoxide, which then acts as the nucleophile.

Protocol 1: Synthesis of 4-Iodobenzyl Phenyl Ether

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Table 1: Representative Data for Williamson Ether Synthesis with this compound

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone56 (reflux)1285-95
4-MethoxyphenolCs₂CO₃DMF608>90
EthanolNaHTHF25680-90
Benzyl alcoholKOHDMSO2510>90
N-Alkylation: Synthesis of Amines

The reaction of this compound with primary or secondary amines is a common method for the synthesis of N-substituted benzylamines. Over-alkylation can be an issue, particularly with primary amines, but can often be controlled by using an excess of the amine.[5][6]

Protocol 2: Synthesis of N-(4-Iodobenzyl)aniline

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (1.2 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in acetonitrile dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Data for N-Alkylation with this compound

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃MeCN82 (reflux)1285-95
PiperidineEt₃NDMF806>90
DibenzylamineNaHCO₃Aqueous Dioxane250.2594
Ammonia (excess)-Ethanol100 (sealed tube)24Variable (mixture)
S-Alkylation: Synthesis of Thioethers

The synthesis of thioethers from this compound and a thiol is a highly efficient reaction due to the high nucleophilicity of sulfur. The reaction can be carried out with a thiol in the presence of a base, or with a pre-formed thiolate salt.[7][8][9]

Protocol 3: Synthesis of 4-Iodobenzyl Phenyl Thioether

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.0 eq.) in ethanol, add a solution of sodium hydroxide (1.1 eq.) in water.

  • Stir the mixture at room temperature for 20 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq.) in ethanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude thioether.

  • Purify by column chromatography if necessary.

Table 3: Representative Data for S-Alkylation with this compound

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanol252>95
4-MethylthiophenolK₂CO₃DMF503>95
Benzyl mercaptanEt₃NCH₂Cl₂251.590-98
EthanethiolNaOEtEthanol252>90

Visualizations

General Sₙ2 Reaction Pathway

G General Sₙ2 Reaction of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 4-Iodobenzyl_Bromide This compound (Electrophile) Transition_State [Nu---CH₂(C₆H₄I)---Br]⁻ 4-Iodobenzyl_Bromide->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Substituted Product (Nu-CH₂(C₆H₄I)) Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group

Caption: Sₙ2 reaction mechanism with this compound.

Experimental Workflow for a Typical Nucleophilic Substitution

G Experimental Workflow A Reactant Preparation (this compound, Nucleophile, Base, Solvent) B Reaction Setup (Combine reactants in flask) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. Heat/Stir D Workup (Quenching, Extraction, Washing) C->D 3. Reaction Complete E Purification (Column Chromatography, Recrystallization) D->E 4. Isolate Crude Product F Characterization (NMR, MS, IR) E->F 5. Purify G Final Product F->G 6. Confirm Structure

Caption: A typical experimental workflow for nucleophilic substitution.

Signaling Pathway Context: Application in Drug Discovery

G Drug Discovery Application Pathway A This compound B Nucleophilic Substitution (e.g., with a primary amine) A->B C Key Intermediate (e.g., N-substituted 4-iodobenzylamine) B->C D Further Synthesis Steps (e.g., Suzuki Coupling) C->D E Biologically Active Molecule D->E F Target Protein (e.g., Kinase, Receptor) E->F Binding G Modulation of Cellular Pathway F->G Inhibition/Activation H Therapeutic Effect G->H

Caption: Role of this compound in a drug discovery workflow.

References

Application Notes and Protocols for Williamson Ether Synthesis with 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Williamson ether synthesis using 4-iodobenzyl bromide as the alkylating agent. This reaction is a cornerstone in organic synthesis for the formation of aryl ethers, which are significant structural motifs in medicinal chemistry and materials science.

The Williamson ether synthesis is a versatile and reliable method for preparing ethers, proceeding via an S(_N)2 mechanism. The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] In the context of this application note, a substituted or unsubstituted phenol is deprotonated by a suitable base to form a phenoxide, which then displaces the bromide from this compound to form the corresponding 4-iodobenzyl aryl ether.

Key Reaction Principles

The success of the Williamson ether synthesis is contingent on several factors:

  • Nature of the Alkyl Halide: The reaction works best with primary alkyl halides, such as this compound. Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction in the presence of a basic alkoxide or phenoxide.[1][2]

  • Choice of Base: The selection of the base is crucial for the efficient deprotonation of the alcohol or phenol. Common bases include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH).[3][4] For phenols, weaker bases like K(_2)CO(_3) are often sufficient.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH(_3)CN), N,N-dimethylformamide (DMF), or acetone are commonly employed as they can effectively dissolve the reactants and facilitate the S(_N)2 reaction.[5]

Experimental Data Summary

The following table summarizes typical quantitative data for the Williamson ether synthesis of a phenol with an alkyl halide. The values are representative and may vary depending on the specific substrates and reaction conditions.

ParameterRepresentative Value
Reactants
Phenolic Compound1.0 equivalent
This compound1.1 - 1.5 equivalents[5]
Base (e.g., K(_2)CO(_3))2.0 equivalents[3]
Reaction Conditions
SolventAcetonitrile or Acetone
TemperatureRoom Temperature to 80°C
Reaction Time2 - 8 hours[5]
Workup & Purification
Typical Isolated Yield75 - 95%
Purification MethodRecrystallization or Column Chromatography

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Phenol in Solvent B Add Base (e.g., K2CO3) A->B C Stir to form Phenoxide B->C D Add this compound C->D E Heat Reaction Mixture (if necessary) D->E F Monitor Reaction by TLC E->F G Cool to Room Temperature F->G H Filter off Inorganic Salts G->H I Concentrate Filtrate H->I J Dissolve Crude Product I->J K Aqueous Wash J->K L Dry and Concentrate K->L M Purify by Recrystallization or Chromatography L->M

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 4-iodobenzyl aryl ether from a generic phenol and this compound.

Materials:

  • Phenolic compound (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 eq.)

  • Acetonitrile (CH(_3)CN) or Acetone

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Add a suitable volume of acetonitrile or acetone to the flask.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Add this compound (1.2 eq.) to the stirred suspension.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-8 hours.

    • Monitor the progress of the reaction by TLC until the starting phenol is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][7]

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used are flammable and should be handled with care, away from open flames.

References

Application Notes and Protocols for the Formation of Grignard Reagents from 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of Grignard reagents is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 4-iodobenzyl bromide. This specific Grignard reagent is a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents, due to the presence of both a reactive organometallic center and a versatile aryl iodide handle for subsequent cross-coupling reactions.

A primary challenge in the synthesis of benzylic Grignard reagents is the competitive Wurtz coupling reaction, which leads to the formation of a dimeric byproduct.[1] This is particularly a concern with more reactive halides. The protocol outlined below is optimized to favor the formation of the desired Grignard reagent, 4-iodobenzylmagnesium bromide, while minimizing the formation of the Wurtz coupling product, 4,4'-diiodobibenzyl. Success hinges on carefully controlled reaction conditions, including temperature, concentration, and the use of an appropriate solvent.

Reaction Scheme

The formation of 4-iodobenzylmagnesium bromide and the competing Wurtz coupling side reaction are illustrated below.

Desired Reaction: Grignard Reagent Formation

I-C₆H₄-CH₂Br + Mg → I-C₆H₄-CH₂MgBr

Side Reaction: Wurtz Coupling

I-C₆H₄-CH₂MgBr + I-C₆H₄-CH₂Br → I-C₆H₄-CH₂-CH₂-C₆H₄-I + MgBr₂

Quantitative Data Summary

The yield of the Grignard reagent and the ratio of the desired product to the Wurtz coupling byproduct are highly dependent on the reaction conditions. The following table summarizes representative data for the formation of benzylic Grignard reagents under different solvent conditions. While specific data for this compound is not extensively published, the data for benzyl bromide provides a strong predictive framework.

SubstrateSolventGrignard Product : Wurtz Byproduct RatioReference
Benzyl bromideDiethyl ether (Et₂O)80 : 20[2]
Benzyl bromide2-Methyltetrahydrofuran (2-MeTHF)80 : 20[2]
Benzyl bromideTetrahydrofuran (THF)30 : 70[2]

Note: This data is for benzyl bromide and serves as an illustrative guide. The presence of the iodo-substituent on the aromatic ring in this compound may influence the reaction rates and product distribution.

Experimental Protocol: Synthesis of 4-Iodobenzylmagnesium Bromide

This protocol details the synthesis of 4-iodobenzylmagnesium bromide with measures to minimize the Wurtz coupling side reaction.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (a single crystal for activation)

  • Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

  • This compound

  • Anhydrous solvent for dilution

  • Inert gas supply (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas manifold

  • Septa and needles

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent. Place a drying tube containing calcium chloride or a bubbler at the top of the condenser to maintain an inert atmosphere.

  • Inert Atmosphere: Purge the entire system with a steady stream of inert gas (Argon or Nitrogen) for at least 20-30 minutes to displace any air and moisture.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to this compound) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This process etches the magnesium oxide layer from the surface of the turnings, activating them for the reaction. Allow the flask to cool to room temperature.[3]

  • Initiation of Reaction: Add enough anhydrous diethyl ether or 2-MeTHF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

  • The reaction is typically initiated by gentle warming or by the addition of the activator in the previous step. The start of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy, grayish-brown solution, and potentially a gentle reflux of the solvent.[3] If the reaction does not initiate, gentle warming with a water bath may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3] It is crucial to maintain a low concentration of the halide in the reaction mixture to minimize the Wurtz coupling reaction.[3] If the reaction becomes too vigorous, slow the rate of addition and cool the flask in an ice bath.

  • Completion of Reaction: After the addition of the this compound solution is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3] The resulting solution should appear cloudy and greyish-brown.

Mandatory Visualizations

Reaction Pathway and Side Reaction

The following diagram illustrates the desired formation of the Grignard reagent and the competing Wurtz coupling side reaction.

Grignard_Formation cluster_main Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Coupling A This compound (I-C₆H₄-CH₂Br) Grignard 4-Iodobenzylmagnesium Bromide (I-C₆H₄-CH₂MgBr) A->Grignard + Mg A_side This compound (I-C₆H₄-CH₂Br) Mg Magnesium (Mg) Grignard_side 4-Iodobenzylmagnesium Bromide (I-C₆H₄-CH₂MgBr) Wurtz 4,4'-Diiodobibenzyl (Wurtz Product) Grignard_side->Wurtz + this compound

Caption: Desired Grignard formation vs. Wurtz coupling.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of 4-iodobenzylmagnesium bromide.

Grignard_Workflow start Start setup Assemble and Dry Glassware start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert activate Activate Magnesium with Iodine inert->activate initiate Initiate Reaction with Small Amount of Halide activate->initiate formation Slow Dropwise Addition of this compound initiate->formation complete Stir to Complete Reaction formation->complete product 4-Iodobenzylmagnesium Bromide (Ready for use) complete->product

References

Application Notes and Protocols: 4-Iodobenzyl Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-iodobenzyl bromide as a versatile reagent in the synthesis of key pharmaceutical intermediates. Its unique bifunctional nature, possessing both a reactive benzyl bromide moiety for nucleophilic substitution and an iodo-group amenable to cross-coupling reactions, makes it a valuable building block in medicinal chemistry. This document outlines protocols for its application in the synthesis of intermediates for targeted therapeutics such as PARP inhibitors, integrin antagonists, and HDAC inhibitors, as well as in the formation of biaryl structures and ether linkages common in drug molecules.

Synthesis of a Histone Deacetylase (HDAC) Inhibitor Intermediate: N-(4-iodobenzyl)-2-bromoacetamide

Derivatives of 2-bromoacetamide are fundamental in the synthesis of targeted therapeutics, including histone deacetylase (HDAC) inhibitors for cancer therapy.[1] The following protocol details the synthesis of N-(4-iodobenzyl)-2-bromoacetamide, a key intermediate where the bromoacetyl moiety can be functionalized to introduce a zinc-binding group, a critical pharmacophore for HDAC inhibition.[1] The iodobenzyl group allows for further structural modifications through cross-coupling reactions to enhance potency and pharmacokinetic properties.[1]

Experimental Protocol

Reaction: 4-Iodobenzylamine + Bromoacetyl bromide → N-(4-iodobenzyl)-2-bromoacetamide + HBr[1]

Materials and Equipment:

Reagent/EquipmentPurpose
4-IodobenzylamineStarting material
Bromoacetyl bromideAcylating agent
Anhydrous Dichloromethane (DCM)Solvent
Anhydrous Pyridine or TriethylamineBase to neutralize HBr
1 M Hydrochloric acid (HCl)Aqueous wash
Saturated aqueous NaHCO₃Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature control
Dropping funnelControlled addition of reagent
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

  • Addition of Base: Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Quenching: Upon completion, add a small volume of water to quench any unreacted acyl bromide and stir vigorously for 5 minutes.[1]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or column chromatography if necessary.[1]

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[1]

Synthesis of a PARP Inhibitor Intermediate via N-Alkylation

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in tumors with BRCA1/2 mutations. A common structural motif in many PARP inhibitors is a piperazine ring, which is often N-alkylated. This compound can be utilized in this step to introduce the iodobenzyl moiety, which can serve as a handle for further diversification through cross-coupling reactions.

Experimental Protocol

Reaction: 1-Boc-piperazine + this compound → 1-Boc-4-(4-iodobenzyl)piperazine

Materials and Equipment:

Reagent/EquipmentPurpose
1-Boc-piperazineStarting material
This compoundAlkylating agent
Anhydrous Potassium Carbonate (K₂CO₃)Base
Anhydrous Acetonitrile (MeCN) or DMFSolvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss upon heating
Inert atmosphere (Nitrogen or Argon)To prevent side reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 1-Boc-piperazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF.

  • Addition of Alkylating Agent: Under an inert atmosphere, add this compound (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the reaction mixture to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for N-Alkylation of Piperazines:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
n-Butyl bromideK₂CO₃THFRefluxOvernight88
n-Hexyl bromideK₂CO₃THFRefluxOvernight90
n-Octyl bromideK₂CO₃THFRefluxOvernight87

This data is for the N-alkylation of N-acetylpiperazine and serves as a reference for the expected reactivity of alkyl bromides with piperazine derivatives.[2]

PARP Signaling Pathway in DNA Damage Repair

PARP_Signaling cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PARP1->PARP1 PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits PARG PARG PAR->PARG hydrolyzes DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate ADP_Ribose ADP-Ribose PARG->ADP_Ribose

Caption: PARP1-mediated DNA single-strand break repair pathway.

Synthesis of an Integrin Antagonist Intermediate via N-Alkylation of a Phenylalanine Ester

Integrin antagonists are being investigated for the treatment of various diseases, including cancer and inflammatory disorders. Many non-peptide integrin antagonists are based on a phenylalanine scaffold. This compound can be used to N-alkylate a phenylalanine ester, introducing a key structural element that can be further modified.

Experimental Protocol

Reaction: L-Phenylalanine methyl ester + this compound → N-(4-Iodobenzyl)-L-phenylalanine methyl ester

Materials and Equipment:

Reagent/EquipmentPurpose
L-Phenylalanine methyl esterStarting material
This compoundAlkylating agent
Diisopropylethylamine (DIPEA)Base
Anhydrous Dimethylformamide (DMF)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Inert atmosphere (Nitrogen or Argon)To prevent side reactions

Procedure:

  • Reaction Setup: Dissolve L-phenylalanine methyl ester (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv.) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for N-Alkylation of Phenylalanine Esters:

Phenylalanine EsterBenzyl Alcohol DerivativeCatalyst SystemTemperature (°C)Time (h)Yield (%)
Phenylalanine pentyl ester4-Methylbenzyl alcoholIridium-based1201855 (selectivity)
Phenylalanine benzyl ester4-Methylbenzyl alcoholIridium-based1201869 (conversion)

This data is for the N-alkylation using a benzyl alcohol via a borrowing hydrogen methodology and serves as a reference for the reactivity of the phenylalanine ester nitrogen.[3][4]

Integrin Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_intracellular Intracellular ECM_Ligand ECM Ligand (e.g., Fibronectin) Integrin Integrin Receptor (α/β heterodimer) ECM_Ligand->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos recruits Paxillin Paxillin Src->Paxillin phosphorylates Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Responses Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: Simplified overview of the integrin signaling pathway.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The iodo-group of this compound is highly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient formation of C-C bonds and the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol

Reaction: this compound + Phenylboronic acid → 4-Benzyl-1,1'-biphenyl

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundAryl halide
Phenylboronic acidOrganoboron reagent
Pd(PPh₃)₄Palladium catalyst
Potassium Carbonate (K₂CO₃)Base
Toluene/Ethanol/WaterSolvent system
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss upon heating
Inert atmosphere (Nitrogen or Argon)To prevent side reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Solvent Addition: Add the solvent mixture (e.g., toluene/ethanol/water 4:1:1). Degas the mixture by bubbling with an inert gas for 15-20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.), under a counterflow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC.

  • Workup: After cooling to room temperature, add water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Benzylic Bromides:

Benzyl Bromide DerivativeBoronic AcidCatalystLigandBaseSolventYield (%)
Isoxazole with benzyl bromidePhenylboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF69
Benzoate with benzyl bromidePhenylboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF75
Isoxazole with benzyl bromide4-Trifluorobenzeneboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF20
Benzoate with benzyl bromide4-Trifluorobenzeneboronic acidPd(OAc)₂JohnPhosK₂CO₃DMF35

This data showcases the yields for Suzuki-Miyaura coupling of various benzylic bromides with different boronic acids under microwave conditions.[5]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Phenylboronic acid - K₂CO₃ Solvent Add Toluene/Ethanol/Water Reagents->Solvent Degas Degas with N₂/Ar Solvent->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat to 80-100 °C (4-12 h) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Synthesis of Benzyl Ethers

The formation of an ether linkage is a common transformation in drug synthesis. This compound can readily act as an electrophile in a Williamson-type ether synthesis with various alcohols and phenols.

Experimental Protocol

Reaction: Phenol + this compound → 1-Iodo-4-(phenoxymehyl)benzene

Materials and Equipment:

Reagent/EquipmentPurpose
Phenol or AlcoholStarting material
This compoundAlkylating agent
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)Base
Anhydrous Dimethylformamide (DMF) or AcetonitrileSolvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Inert atmosphere (Nitrogen or Argon)To prevent side reactions

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve the phenol or alcohol (1.0 equiv.) in anhydrous DMF. Add a strong base such as NaH (1.1 equiv.) portion-wise at 0 °C and stir for 30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Benzyl Ether Synthesis:

AlcoholBenzyl BromideBaseSolventTime (h)Yield (%)
1-DecanolAllyl bromideKOHNone1695
Benzyl alcoholAllyl bromideKOHNone4.596

This data is for the synthesis of allyl ethers, which follows a similar mechanism to benzyl ether synthesis, demonstrating high yields under solvent-free conditions with KOH.[6]

References

Application Notes and Protocols: 4-Iodobenzyl Bromide as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes explore the utility of 4-iodobenzyl bromide as a strategic building block in the synthesis of novel agrochemicals. While direct, large-scale commercial use of this precursor may not be widely documented, its unique bifunctional nature—possessing a reactive benzyl bromide for alkylation and an aryl iodide for cross-coupling reactions—offers significant potential for the rapid diversification of molecular scaffolds in the discovery and development of new insecticides, fungicides, and herbicides.

Introduction to this compound in Agrochemical Design

This compound (C₇H₆BrI) is a valuable intermediate in organic synthesis. Its chemical structure allows for selective, sequential reactions, making it an ideal starting material for creating diverse libraries of compounds for biological screening.

  • Benzyl Bromide Moiety : The primary benzylic bromide is highly susceptible to nucleophilic substitution, enabling the introduction of the 4-iodobenzyl group onto various heteroatoms (O, N, S). This is a common strategy for linking different pharmacophores.

  • Aryl Iodide Moiety : The carbon-iodine bond is a key handle for modern cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the construction of complex bi-aryl or aryl-alkynyl systems, which are prevalent in many active agrochemical ingredients.

The strategic combination of these two functionalities in a single molecule provides a powerful tool for medicinal and agrochemical chemists to explore novel chemical spaces and structure-activity relationships (SAR).

Hypothetical Application in Insecticide Synthesis: A Neonicotinoid Analogue

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptor (nAChR) in insects. A common structural feature is a substituted heterocycle connected to a pharmacophore. Here, we propose a synthetic route to a novel neonicotinoid analogue incorporating the 4-iodobenzyl moiety, which could then be further diversified.

Experimental Protocol: Synthesis of a 4-Iodobenzyl-Substituted Imidacloprid Analogue

This protocol describes a two-step synthesis. The first step involves the N-alkylation of a commercially available imidazolidine intermediate with this compound. The second step is a hypothetical subsequent diversification via a Sonogashira cross-coupling reaction.

Step 1: N-Alkylation with this compound

  • Materials :

    • 1-(6-chloropyridin-3-yl)methyl-imidazolidin-2-ylideneamine (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure :

    • To a solution of 1-(6-chloropyridin-3-yl)methyl-imidazolidin-2-ylideneamine in anhydrous acetonitrile, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired N-(4-iodobenzyl) substituted neonicotinoid analogue.

Step 2: Diversification via Sonogashira Coupling

  • Materials :

    • N-(4-iodobenzyl) substituted neonicotinoid analogue from Step 1 (1.0 eq)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure :

    • To a solution of the N-(4-iodobenzyl) substituted neonicotinoid analogue in anhydrous THF, add the terminal alkyne and triethylamine.

    • Degas the solution with argon or nitrogen for 15 minutes.

    • Add Pd(OAc)₂, PPh₃, and CuI to the reaction mixture.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final coupled product.

Hypothetical Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-(4-iodobenzyl) neonicotinoid analogueImidazolidine intermediateThis compound, K₂CO₃CH₃CN60585>95
2Phenylacetylene coupled analogueN-(4-iodobenzyl) neonicotinoidPhenylacetylene, Pd(OAc)₂, PPh₃, CuI, Et₃NTHF251078>95

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Sonogashira Coupling start1 Imidazolidine Intermediate product1 N-(4-iodobenzyl) Neonicotinoid Analogue start1->product1 60°C, 5h reagent1 This compound K₂CO₃, CH₃CN reagent1->product1 start2 N-(4-iodobenzyl) Neonicotinoid Analogue product2 Final Coupled Product start2->product2 25°C, 10h reagent2 Phenylacetylene Pd(OAc)₂, PPh₃, CuI Et₃N, THF reagent2->product2

Synthetic workflow for a neonicotinoid analogue.

Hypothetical Application in Fungicide Synthesis: A Strobilurin Analogue

Strobilurin fungicides are inhibitors of mitochondrial respiration. A key structural element is the (E)-β-methoxyacrylate toxophore, often attached to a substituted phenyl ring. This compound can be used to introduce a flexible linker and an additional site for diversification.

Experimental Protocol: Synthesis of a 4-Iodobenzyl Ether Linked Strobilurin Analogue

This protocol outlines the synthesis of a strobilurin analogue where the 4-iodobenzyl group acts as a linker, followed by a Suzuki coupling for further modification.

Step 1: O-Alkylation with this compound

  • Materials :

    • Methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate (1.0 eq)

    • This compound (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure :

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of methyl (E)-2-(2-(hydroxymethyl)phenyl)-3-methoxyacrylate in DMF dropwise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of this compound in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield the 4-iodobenzyl ether.

Step 2: Diversification via Suzuki-Miyaura Coupling

  • Materials :

    • 4-Iodobenzyl ether from Step 1 (1.0 eq)

    • Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (10:1)

  • Procedure :

    • In a reaction vessel, combine the 4-iodobenzyl ether, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the toluene/water solvent mixture.

    • Degas the mixture with argon for 20 minutes.

    • Heat the reaction to 100°C and stir for 8 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final bi-aryl product.

Hypothetical Quantitative Data
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-Iodobenzyl ether strobilurin analogueStrobilurin precursorThis compound, NaHDMF251482>95
24-Fluorophenyl coupled analogue4-Iodobenzyl ether strobilurin4-Fluorophenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O100875>95

Workflow Diagram

Fungicide_Synthesis A Strobilurin Precursor (Hydroxymethylphenyl) C 4-Iodobenzyl Ether Strobilurin Analogue A->C O-Alkylation 25°C, 14h B This compound NaH, DMF B->C E Final Bi-aryl Strobilurin Analogue C->E Suzuki Coupling 100°C, 8h D Arylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ Toluene/H₂O D->E

Synthesis of a strobilurin analogue.

Conclusion

This compound represents a highly versatile and strategic precursor for the synthesis of novel agrochemical candidates. Its dual reactivity allows for the construction of complex molecular architectures through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols and workflows presented here, though hypothetical, are based on well-established synthetic methodologies and demonstrate the potential of this compound to generate diverse libraries of compounds for high-throughput screening in the quest for next-generation crop protection agents. Researchers are encouraged to adapt these general procedures to their specific target molecules and screening programs.

Protocol for N-Alkylation of Amines with 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of a 4-iodobenzyl group is of particular interest in medicinal chemistry and drug development. The iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures. Furthermore, the iodine atom can be replaced with a radioisotope (e.g., ¹²³I or ¹³¹I) for use in radiolabeling and imaging applications. This protocol details a general and efficient method for the N-alkylation of primary and secondary amines with 4-iodobenzyl bromide.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic aliphatic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as over-alkylation, which can lead to the formation of tertiary amines or quaternary ammonium salts.[1][2][3]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-alkylation of amines with this compound.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and the chosen base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to dissolve or suspend the reactants. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the amine substrate.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of ethyl acetate.

    • If no precipitate is present, dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(4-iodobenzyl)amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with substituted benzyl halides, which can be extrapolated for this compound.

Table 1: N-Alkylation of Primary Amines with Benzyl Halides

EntryAmineBenzyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Aniline4-Bromobenzyl bromideK₂CO₃DMFRT1292
2BenzylamineBenzyl bromideNaHCO₃H₂O/SDS80195
3CyclohexylamineBenzyl bromideCs₂CO₃CH₃CN60688
4p-ToluidineBenzyl bromideK₂CO₃Toluene1201699

Data adapted from analogous reactions in the literature.[4][5][6] SDS: Sodium dodecyl sulfate.

Table 2: N-Alkylation of Secondary Amines with Benzyl Halides

EntryAmineBenzyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineBenzyl bromideK₂CO₃AcetonitrileRT498
2Morpholine4-Chlorobenzyl bromideNaHCO₃H₂O/SDS80194
3N-MethylanilineBenzyl bromideCsOHDMFRT590
4DibenzylamineBenzyl bromideK₂CO₃Toluene1102485

Data adapted from analogous reactions in the literature.[2][4]

Mandatory Visualization

The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of amines with this compound.

Caption: General reaction scheme for N-alkylation.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Amine and Base in Solvent B Add this compound A->B C Stir at RT or Heat B->C D Monitor by TLC C->D E Cool and Filter/Dilute D->E Reaction Complete F Aqueous Wash (NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate under Vacuum G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for N-alkylation.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space in drug discovery programs.[1][2] 4-Iodobenzyl bromide is a versatile building block for the synthesis of such compounds, featuring two distinct reactive sites: a carbon-iodine bond amenable to palladium-catalyzed cross-coupling reactions and a benzylic bromide ready for nucleophilic substitution. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound via Suzuki-Miyaura, Negishi, Sonogashira, and Heck cross-coupling reactions. Additionally, it explores the application of a resulting biaryl compound as an inhibitor of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint in cancer therapy.[3][4]

General Workflow for Biaryl Synthesis from this compound

The synthesis of biaryl compounds from this compound typically follows a palladium-catalyzed cross-coupling reaction. The general workflow involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 4-Iodobenzyl_bromide This compound Reaction_Vessel Cross-Coupling Reaction 4-Iodobenzyl_bromide->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Arylboronic Acid, Arylzinc Reagent) Coupling_Partner->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Reaction_Vessel Ligand Ligand (e.g., SPhos, XPhos) Ligand->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane, THF, DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

A generalized workflow for the synthesis of biaryl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5] For the synthesis of biaryl compounds from this compound, an arylboronic acid is used as the coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Benzylic Bromides

EntryBenzylic BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O2391
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O2485
34-Nitrobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O2478
Data is representative for benzylic bromides and may require optimization for this compound.[6][7]
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[8] This method is known for its high functional group tolerance.

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylzinc chloride solution (1.2 mmol, 1.2 equiv, 0.5 M in THF)

    • Pd(OAc)₂ (0.01 mmol, 1 mol%)

    • CPhos (0.02 mmol, 2 mol%)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ and CPhos.

    • Add anhydrous THF and stir for 10 minutes at room temperature.

    • Add this compound to the catalyst mixture.

    • Slowly add the phenylzinc chloride solution via syringe.

    • Stir the reaction at room temperature for 18 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Negishi Coupling of Aryl Bromides with Alkylzinc Halides

EntryAryl HalideAlkylzinc HalideCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
12-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/Toluene1292
24-BromoacetophenoneIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/Toluene1295
34-BromonitrobenzeneIsopropylzinc bromidePd(OAc)₂ (1)CPhos (2)THF/Toluene2465
Data is for aryl bromides and provides a starting point for optimization with this compound.[5][9]
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is instrumental in the synthesis of arylalkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)CuI (1)Et₃N[TBP][4EtOV]399
24-IodotoluenePhenylacetylenePd/Alumina (cat.)Cu₂O/Alumina (cat.)-THF-DMA72<2 (batch)
34-IodobenzaldehydePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NDMF485
Data is for various aryl iodides and reaction conditions will need to be optimized for this compound.[1][12]
Heck Coupling

The Heck reaction is the palladium-catalyzed C-C coupling of an aryl halide with an alkene.[13] It is a powerful tool for the synthesis of substituted alkenes.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Methyl acrylate (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Add anhydrous DMF, methyl acrylate, and triethylamine.

    • Seal the tube and heat the mixture to 100 °C for 24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Quantitative Data for Heck Coupling of Iodobenzene

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl AcrylatePd/CEt₃N/Na₂CO₃NMP1202>99
2Iodobenzenen-Butyl AcrylatePd(OAc)₂ (1)Et₃NDMF80198
Data is for iodobenzene and serves as a starting point for optimization with this compound.[12][14]

Application in Drug Development: Inhibition of the PD-1/PD-L1 Signaling Pathway

Biaryl compounds are of significant interest in drug development as they can act as inhibitors of various signaling pathways implicated in diseases like cancer.[15] A prominent example is the inhibition of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, an immune checkpoint that cancer cells exploit to evade the immune system.[3][4] Small molecule inhibitors, including biaryl derivatives, can disrupt this interaction, thereby restoring the anti-tumor immune response.[16][17]

PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to escape immune surveillance.[18][19] Small molecule biaryl inhibitors can bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1. This blockade restores T-cell function, leading to tumor cell killing.[15][16]

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Signal 1 PD1 PD-1 Inhibition T-Cell Inhibition PD1->Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Tumor_Antigen Tumor Antigen Biaryl_Inhibitor Biaryl Inhibitor Biaryl_Inhibitor->PDL1 Binds and Blocks

Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biaryl compounds through well-established palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura, Negishi, Sonogashira, and Heck reactions each offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing medicinal chemists with a robust toolkit for generating novel molecular architectures. The resulting biaryl scaffolds are of high importance in modern drug discovery, with demonstrated applications as potent inhibitors of critical disease-related signaling pathways, such as the PD-1/PD-L1 immune checkpoint. The protocols and data presented herein provide a solid foundation for researchers to further explore the synthetic utility of this compound and to design and synthesize next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-iodobenzyl bromide. Our goal is to help you optimize reaction conditions, maximize yields, and overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no product formation is a frequent challenge that can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or reagent quality. The benzylic bromide moiety can be particularly reactive, leading to undesired side reactions if conditions are not carefully controlled.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Catalyst Inactivity/Deactivation The active Pd(0) species is susceptible to oxidation. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] Consider using more air-stable palladium pre-catalysts or bulky, electron-rich phosphine ligands like SPhos or XPhos which can protect the metal center.[2]
Ineffective Base The choice and solubility of the base are critical for the transmetalation step. A weak base may not be effective, while an overly strong base can promote side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The use of three equivalents of base has been shown to be optimal in some cases to drive the reaction to completion.[3]
Suboptimal Temperature Temperature can significantly impact reaction rate and catalyst stability. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 100°C) while monitoring the reaction can be beneficial.[1] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side reactions.[4] Microwave heating can sometimes improve yields and reduce reaction times.[5][6]
Poor Reagent Quality Boronic acids are prone to degradation and protodeboronation over time.[1] Use fresh or recently purified boronic acids. Consider using more stable boronic esters, such as pinacol esters, to prevent decomposition.[7] Ensure solvents are anhydrous and properly degassed.

Issue 2: Significant Formation of Side Products

Question: I am observing significant side products, such as homocoupled boronic acid (biaryl byproduct) and dehalogenated starting material (toluene derivative). How can I minimize these?

Answer: The formation of side products is a common issue that reduces the yield of the desired product and complicates purification. These side reactions are often competitive with the main cross-coupling pathway.

Potential Side Products & Minimization Strategies:

Side ProductCauseRecommended Solutions
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] Using a direct Pd(0) source like Pd(PPh₃)₄ might also help.[2]
Dehalogenation (Protodeiodination) The iodine on this compound is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture (e.g., certain bases or solvents) or inefficient catalysis.[2][7]Try using a milder base (e.g., switching from a phosphate to a carbonate), lowering the reaction temperature, or employing a more efficient catalyst system that promotes the cross-coupling pathway over dehalogenation.[2]
Hydrolytic Deboronation The boronic acid reacts with water to revert to the corresponding arene, especially under prolonged heating or with certain substrates.[8]Use a more stable boronic ester (e.g., pinacol ester).[7] Minimize the amount of water in the reaction or use anhydrous conditions if the protocol allows. If aqueous conditions are necessary, consider that elevated temperatures can sometimes outcompete the decomposition pathway.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

There is no single "best" combination as the optimal choice can be substrate-dependent. However, for challenging substrates like benzylic halides, catalyst systems with bulky, electron-rich phosphine ligands are often successful. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][7] Good starting points for screening include:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos, XPhos, or JohnPhos[2][5]

  • Pre-catalyst: Using a pre-formed catalyst like PdCl₂(dppf) can also be effective.[3]

Q2: Which solvent system is recommended?

A range of solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. Common choices include:

  • Dioxane/H₂O

  • Toluene/H₂O

  • THF/H₂O[10]

  • DMF[5]

The choice of solvent can influence reaction rate and yield, so screening may be necessary. DMF, for instance, has been shown to slightly increase yield compared to dioxane and THF in some benzylic couplings.[5]

Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?

Boronic acids are common, but they can be unstable and prone to side reactions like protodeboronation and homocoupling.[7] Boronic esters, particularly pinacol esters, are generally more stable, which can prevent their decomposition and lead to higher yields.[7] Potassium aryltrifluoroborates are another stable alternative to boronic acids.[3]

Q4: How critical is degassing, and what is the best method?

Degassing is highly critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also oxidize phosphine ligands, halting the catalytic cycle.[1] Thoroughly degassing the solvent and reaction mixture is essential for reproducible and high-yielding reactions. Effective methods include:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[1]

  • Freeze-Pump-Thaw: This involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle 3-4 times is very effective.[6]

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

  • To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Under the inert atmosphere, add this compound (1.0 equivalent).

  • Add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol Using a Buchwald Ligand

This protocol uses a more modern catalyst system that can be more effective for challenging substrates.

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask, followed by the remaining degassed solvent (e.g., Toluene/H₂O in a 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir until completion.

  • Follow the workup and purification procedure described in the standard protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX 4-Iodobenzyl Bromide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Degassing) Start->Check_Conditions Optimize_Catalyst Screen Catalyst/Ligand Check_Reagents->Optimize_Catalyst Reagents OK Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Base Screen Base Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A troubleshooting workflow for addressing low-yield Suzuki coupling reactions.

Parameter_Relationships Yield Reaction Yield Side_Reactions Side Reactions (Homocoupling, Dehalogenation) Yield->Side_Reactions Reduces Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Influences Rate & Stability Catalyst->Side_Reactions Base Base (Type & Equivalents) Base->Yield Affects Transmetalation Base->Side_Reactions Solvent Solvent System Solvent->Yield Impacts Solubility & Rate Temp Temperature Temp->Yield Affects Rate vs. Decomposition Temp->Side_Reactions

Caption: Key parameter relationships influencing Suzuki coupling reaction outcomes.

References

Technical Support Center: 4-Iodobenzyl Bromide Grignard Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 4-iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Grignard formation of this compound?

A1: The primary and most significant side reaction is Wurtz-type homocoupling , which leads to the formation of 1,2-bis(4-iodophenyl)ethane. This occurs when the newly formed Grignard reagent (4-iodobenzylmagnesium bromide) reacts with unreacted this compound. Due to the high reactivity of benzylic halides, this side reaction can be prominent.[1][2] Another potential, though less commonly reported, side reaction is deprotonation at the benzylic position, although this is more prevalent with sterically hindered Grignard reagents and ketones.

Q2: How does the choice of halide (iodide vs. bromide vs. chloride) on the benzyl group affect the reaction?

A2: The reactivity of the halide directly impacts both the rate of Grignard formation and the propensity for side reactions. The general order of reactivity is I > Br > Cl.[3] While the iodo-substituent on the benzene ring is generally unreactive towards Grignard formation under standard conditions, the benzylic bromide is highly reactive. This high reactivity of the C-Br bond can lead to a faster Grignard formation but also an increased rate of Wurtz coupling.

Q3: What is the recommended solvent for this reaction, and how does it influence the outcome?

A3: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[4] While THF can sometimes lead to higher yields of the Grignard reagent due to its better solvating properties, it can also, in some cases, increase the rate of Wurtz coupling for reactive halides. For benzylic systems, a less polar solvent like diethyl ether or a mixture of solvents may sometimes be employed to temper reactivity and reduce homocoupling.

Q4: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A4: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are some common activation methods:

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.

  • Chemical Activation:

    • Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.

    • Add a few drops of 1,2-dibromoethane. This reacts with magnesium to form ethene and magnesium bromide, which helps to activate the surface.

  • Entrainment: Adding a small amount of a more reactive halide can sometimes initiate the reaction.

It is also crucial to ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Presence of water or protic impurities: Quenches the Grignard reagent.1. Thoroughly flame-dry or oven-dry all glassware. Use anhydrous solvents. Ensure the this compound is dry.
2. Inactive Magnesium: A layer of magnesium oxide prevents the reaction.2. Use fresh, high-quality magnesium turnings. Activate the magnesium using iodine, 1,2-dibromoethane, or mechanical stirring.
3. Reaction not initiated: The reaction has not started.3. Apply gentle warming with a heat gun to a small spot on the flask. Add a small crystal of iodine.
High Yield of Wurtz Coupling Product (1,2-bis(4-iodophenyl)ethane) 1. High local concentration of this compound: Promotes reaction between the Grignard reagent and the starting material.1. Add the this compound solution slowly and dropwise to the magnesium suspension. Ensure vigorous stirring to maintain dilution.
2. High reaction temperature: Accelerates the rate of the Wurtz coupling reaction.2. Maintain a moderate reaction temperature. If the reaction is highly exothermic, use an ice bath to control the temperature.
3. Reactive halide: The C-Br bond in the benzylic position is inherently reactive.3. Consider using a less reactive halide if possible, though this may slow down the desired Grignard formation.
Reaction becomes dark or forms a precipitate 1. Formation of finely divided magnesium or side products. 1. A color change to grey or brown is normal. A very dark color may indicate decomposition due to overheating.
2. Precipitation of the Grignard reagent or its Schlenk equilibrium species. 2. This can occur in some solvents. The precipitate is often still reactive.

Data Presentation

Parameter Condition Expected Grignard:Wurtz Ratio Rationale
Temperature Low (0-10 °C)HigherReduces the rate of the bimolecular Wurtz coupling reaction more significantly than the Grignard formation.
High (Reflux)LowerIncreases the rate of both reactions, but the faster Wurtz coupling becomes more competitive.
Addition Rate SlowHigherMaintains a low concentration of the this compound, minimizing its reaction with the formed Grignard reagent.
FastLowerLeads to a high local concentration of the starting material, favoring the Wurtz side reaction.
Solvent Diethyl EtherPotentially HigherLess polar than THF, can sometimes temper the reactivity and reduce the rate of Wurtz coupling.
THFPotentially LowerBetter solvating properties can increase the reactivity of the Grignard reagent, potentially leading to more Wurtz coupling.

Experimental Protocols

Optimized Protocol for the Preparation of 4-Iodobenzylmagnesium Bromide

This protocol is designed to minimize the formation of the Wurtz coupling side product.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Anhydrous work-up solution (e.g., a solution of an electrophile in anhydrous ether)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry argon or nitrogen.

  • Magnesium Activation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Place the flask under a positive pressure of inert gas. Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as evidenced by a slight warming of the mixture and the disappearance of the iodine color. If no initiation is observed, gently warm the flask with a heat gun.

  • Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-to-brown solution of 4-iodobenzylmagnesium bromide is now ready for use.

Visualizations

Grignard_Formation_Side_Reactions Start This compound Grignard 4-Iodobenzylmagnesium Bromide (Desired Product) Start->Grignard + Mg Mg Mg Wurtz 1,2-bis(4-iodophenyl)ethane (Wurtz Coupling Product) Grignard->Wurtz + this compound (Side Reaction) FinalProduct Desired Final Product Grignard->FinalProduct + Electrophile Electrophile Electrophile (e.g., Aldehyde, Ketone) Troubleshooting_Workflow Start Grignard Reaction Issue NoReaction No Reaction / Low Yield Start->NoReaction HighWurtz High Wurtz Coupling Start->HighWurtz CheckAnhydrous Ensure Anhydrous Conditions NoReaction->CheckAnhydrous Yes ActivateMg Activate Magnesium NoReaction->ActivateMg Yes SlowAddition Slow Halide Addition HighWurtz->SlowAddition Yes ControlTemp Control Temperature HighWurtz->ControlTemp Yes

References

How to avoid homocoupling in 4-Iodobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in reactions involving 4-iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is it a common problem?

A: Homocoupling is an undesired side reaction where two molecules of the starting material, this compound, react with each other to form a dimer, 1,2-bis(4-iodophenyl)ethane. This side reaction reduces the yield of the desired cross-coupled product. This compound is particularly susceptible to this issue because the benzylic position is highly reactive. This reactivity makes it prone to forming organometallic intermediates that can either react with the intended coupling partner (cross-coupling) or with another molecule of the starting halide (homocoupling). This issue is prevalent in various transformations, including palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.

Q2: I am observing significant homocoupling in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck). What are the key parameters to adjust?

A: The formation of homocoupling byproducts in palladium-catalyzed reactions is often linked to the presence of oxygen or reaction conditions that favor undesired catalytic pathways. Here are the primary factors to optimize:

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[1][2] Oxygen can promote the oxidative homocoupling of organometallic intermediates.[1][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[1][3][4]

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are often recommended.[2][5] These ligands promote the desired reductive elimination step in the catalytic cycle, which can outcompete the pathways leading to homocoupling.[2] An insufficient ligand-to-palladium ratio can also lead to catalyst decomposition and side reactions.[1]

  • Base and Solvent Choice: Using weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often preferable to strong bases like sodium hydroxide.[2] Strong bases can sometimes accelerate side reactions. The choice of solvent can also be critical; for instance, in Suzuki couplings, less polar solvents like toluene may be advantageous over highly polar ones like THF.[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2][5] Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including homocoupling.[1][2]

  • Catalyst Loading: While counterintuitive, high catalyst concentrations can sometimes lead to an increase in side reactions.[2][6] It is advisable to use the lowest effective catalyst loading, typically in the range of 0.5-2 mol %.[2]

Q3: My attempt to form a Grignard reagent from this compound resulted mainly in the Wurtz coupling product. How can I improve the yield of the Grignard reagent?

A: The formation of a homocoupled dimer during Grignard reagent synthesis is known as a Wurtz-type coupling reaction.[7][8][9] This occurs when the newly formed Grignard reagent (R-MgX) reacts with a molecule of the starting halide (R-X). To minimize this, you should focus on controlling the reaction conditions to favor the formation of the Grignard reagent over the subsequent coupling.

  • Slow Addition: The most effective strategy is the slow, dropwise addition of the this compound solution to a suspension of magnesium turnings.[9] This maintains a low concentration of the halide in the reaction mixture, reducing the likelihood of it encountering an already-formed Grignard molecule.

  • Temperature Control: The reaction to form a Grignard reagent is exothermic.[9] It is crucial to control the temperature, often by starting at a low temperature and using an ice bath to manage the heat generated. High localized temperatures can accelerate the Wurtz coupling side reaction.[9]

  • Magnesium Activation: Ensure the magnesium metal is highly reactive. This can be achieved by using fresh magnesium turnings or by activating them prior to the reaction with a small amount of iodine or 1,2-dibromoethane.[10]

  • Solvent: Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF), as these are essential for stabilizing the Grignard reagent.[8][9]

Troubleshooting Summary

The table below summarizes the key experimental parameters and recommended conditions to minimize homocoupling for different reaction types involving this compound.

ParameterSuzuki CouplingSonogashira CouplingGrignard Reagent FormationRationale
Primary Goal Minimize boronic acid & aryl halide homocouplingMinimize alkyne homocoupling (Glaser coupling)Minimize Wurtz CouplingSuppress the specific bimolecular side reaction.
Atmosphere Rigorously Inert (Argon/Nitrogen)Rigorously Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Oxygen promotes oxidative homocoupling of organometallic intermediates.[1][2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs)Not ApplicablePromotes desired cross-coupling pathway and accelerates reductive elimination.[2][5]
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Amine base (e.g., Et₃N, DIPEA)Not ApplicableStrong bases can accelerate decomposition and side reactions.[2]
Solvent Aprotic (Toluene, Dioxane), often with waterAprotic (Toluene, THF) or AmineAnhydrous Ether (THF, Et₂O)Solvent choice affects reagent solubility and side reaction rates.[2][9]
Temperature Lowest effective temperature (e.g., 80-100 °C)Lowest effective temperature (e.g., Room Temp to 60 °C)Low temperature, controlledHigher temperatures can increase rates of side reactions and catalyst decomposition.[2][9]
Addition Technique Standard additionSlow addition of the terminal alkyne can be beneficialSlow, dropwise addition of this compoundKeeps the concentration of one coupling partner low, disfavoring bimolecular homocoupling.[2][9]
Additives Copper-free conditions are often preferredA Copper(I) co-catalyst is traditional but can promote alkyne homocoupling; copper-free methods exist.[11]Iodine or 1,2-dibromoethane for Mg activationCopper can catalyze the homocoupling of terminal alkynes.[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress homocoupling.

  • Reagent Preparation: To a dried Schlenk flask under a positive pressure of argon, add the arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and this compound (1.0 equivalent).

  • Inerting the Flask: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol %) and a bulky phosphine ligand (e.g., SPhos, 2.2 mol %).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via cannula or syringe. The solvent should be degassed by bubbling argon through it for at least 30 minutes prior to use.[2][4]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation with Suppression of Wurtz Coupling

This protocol provides a method for preparing the Grignard reagent of this compound while minimizing the Wurtz homocoupling side reaction.

  • Apparatus Setup: Assemble a three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. All glassware must be thoroughly flame-dried or oven-dried before use.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. Gently warm the flask under a flow of inert gas until the iodine vapor is visible and subsequently dissipates, indicating activation of the magnesium surface. Allow the flask to cool.

  • Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF via cannula to just cover the magnesium turnings.

  • Slow Halide Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel. Add a few drops of this solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.

  • Controlled Reaction: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[9] Use an external cooling bath (e.g., a water bath) to prevent the reaction from becoming too vigorous.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting gray or brownish solution is the Grignard reagent, ready for use in subsequent steps.

Visual Guides

The following diagrams illustrate the competing chemical pathways and a logical workflow for troubleshooting homocoupling issues.

G cluster_0 Desired Cross-Coupling Cycle start Competing Pathways in Pd-Catalyzed Cross-Coupling pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X transmetalation Transmetalation (with R-M) oxidative_add->transmetalation dimerization Dimerization / Reductive Elimination oxidative_add->dimerization Ar-X or Oxidative Dimerization reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elim->product homo_path Homocoupling Pathway oxidative_add_2 Oxidative Addition (Ar-X) dimerization->pd0 homo_product Homocoupled Product (Ar-Ar) dimerization->homo_product

Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.

G start Homocoupling Side Product Observed? check_atmosphere Is the reaction under a rigorously inert atmosphere? start->check_atmosphere Yes no_issue No Issue Observed start->no_issue No degas Action: Improve degassing of solvents and reagents. Use Schlenk techniques. check_atmosphere->degas No check_ligand Are you using a bulky, electron-rich ligand? check_atmosphere->check_ligand Yes degas->check_ligand change_ligand Action: Screen ligands like SPhos, XPhos, or other Buchwald-type ligands. check_ligand->change_ligand No check_temp Is the reaction run at the lowest effective temperature? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Action: Lower the reaction temperature. Monitor for completion over a longer time. check_temp->lower_temp No check_base Is a strong base (e.g., NaOH) being used? check_temp->check_base Yes lower_temp->check_base change_base Action: Switch to a weaker base (e.g., K2CO3, Cs2CO3, K3PO4). check_base->change_base Yes end Problem Resolved check_base->end No change_base->end

Caption: Troubleshooting workflow for homocoupling in cross-coupling reactions.

References

Technical Support Center: Purification of Products from 4-Iodobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, the starting material that was intended to react with it, and byproducts from side reactions. One common byproduct is 4-iodobenzyl alcohol, formed from the hydrolysis of this compound. Additionally, if the reaction is a substitution, the displaced bromide ion can sometimes react with other species in the mixture. In reactions involving bases like sodium hydride, residual base can also be an impurity that needs to be removed during workup.

Q2: What are the primary purification techniques for products derived from this compound?

A2: The two most common and effective purification techniques are silica gel column chromatography and crystallization.[1][2] The choice between these methods depends on the properties of the desired product, such as its polarity, crystallinity, and thermal stability.

Q3: How can I remove unreacted this compound from my product?

A3: Unreacted this compound can often be removed by:

  • Column Chromatography: this compound is a relatively nonpolar compound and will typically have a high Rf value on a TLC plate with a nonpolar eluent. It will elute quickly from a silica gel column.[3]

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble this compound.[1][4]

  • Chemical Scavenging: In some cases, adding a nucleophilic scavenger like triethylamine can react with the excess benzyl bromide, converting it to a water-soluble quaternary ammonium salt that can be removed during an aqueous workup.[3]

  • Vacuum Distillation: If your product is not volatile, excess this compound can sometimes be removed under high vacuum, though care must be taken if the product is heat-sensitive.[3][5]

Q4: My product and the starting material have very similar Rf values on the TLC plate. How can I improve their separation?

A4: When TLC spots are very close, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. Varying the polarity of the eluent can significantly affect the separation. Sometimes, using a mixture of three solvents can provide better resolution than a two-solvent system.[6]

  • Different Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).[6]

  • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the column chromatography, can help to separate compounds with similar Rf values.[6]

Troubleshooting Guides

Issue 1: The product is an oil and cannot be crystallized.

Possible Cause: The product may be inherently an oil, or it may contain impurities that are preventing crystallization.

Solutions:

  • Purification by Column Chromatography: This is the most common method for purifying non-crystalline products.

  • Trituration: If the product is a viscous oil, you can try triturating it with a nonpolar solvent like hexane or diethyl ether. This can sometimes induce crystallization or wash away soluble impurities, leaving a more pure, solid product.[3]

  • Check for Residual Solvent: Ensure that all solvents from the reaction and workup have been thoroughly removed under vacuum, as residual solvent can inhibit crystallization.

Issue 2: During column chromatography, the product is not eluting from the column.

Possible Cause: The eluent system is not polar enough to move your product down the column.

Solutions:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Add a More Polar Solvent: If increasing the proportion of your current polar solvent is not effective, you can add a small amount of an even more polar solvent, such as methanol, to your eluent system.

Issue 3: The purified product still shows impurities by NMR or GC-MS.

Possible Cause: The initial purification was incomplete, or the product is unstable and has decomposed.

Solutions:

  • Repeat Purification: If the impurity is from the reaction, a second round of purification (e.g., another column chromatography or a recrystallization) may be necessary.

  • Check Product Stability: 4-iodobenzyl derivatives can sometimes be sensitive to light or air. Ensure that the product is stored under appropriate conditions (e.g., in the dark, under an inert atmosphere). The starting material, this compound, should be stored at 2-8°C.[7][8]

  • Alternative Purification: If one method is not yielding a pure product, try a different technique. For example, if column chromatography was used, try crystallization or preparative HPLC.

Experimental Protocols

General Workup Procedure for this compound Reactions
  • Quench the Reaction: After the reaction is complete (as monitored by TLC), quench the reaction mixture appropriately. For reactions using NaH, this is typically done by slowly adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the Organic Layer: Wash the combined organic layers sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acids)

    • Brine (to remove bulk water)[9]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]

Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elute the Column: Begin eluting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity as needed to move the desired product down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Crystallization
  • Choose a Solvent: Select a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization of benzyl bromide derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1][4][10]

  • Dissolve the Crude Product: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Benzyl Bromide Derivatives

Product TypeEluent System (v/v)Reference
Ether derivativeEthyl acetate/Hexane (3:97)
Ester derivativeEthyl acetate/Hexane (5:95)
Alcohol derivativeEthyl acetate/Hexane (25:75)
Generaln-Hexane/Ethyl acetate (1:1)[9]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Weight296.93 g/mol [7][8]
Melting Point78-82 °C[7][8][10][11]
AppearanceSolid[9]
CAS Number16004-15-2[7][8]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction This compound + Reagent TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Quench Quench Reaction TLC_Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (H2O, NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure Product Column->Pure_Product Crystallization->Pure_Product Analysis NMR, GC-MS, etc. Pure_Product->Analysis

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_TLC cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Problem: Product and Starting Material have similar Rf values on TLC Solvent Optimize Solvent System (Vary polarity, try ternary mixtures) Start->Solvent Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) Start->Stationary_Phase Gradient Use Gradient Elution Start->Gradient Improved_Separation Improved Separation on TLC Solvent->Improved_Separation Stationary_Phase->Improved_Separation Gradient->Improved_Separation

Caption: Troubleshooting guide for poor TLC separation.

References

Technical Support Center: Troubleshooting Heck Reactions with 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion or other issues in Heck reactions involving 4-iodobenzyl bromide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound has stalled or shows low conversion. What are the most common causes?

Low conversion in the Heck reaction with this compound can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and potential side reactions of the starting material. Benzyl halides can be more challenging than aryl halides due to different reactivity profiles.[1][2]

Key areas to investigate are:

  • Catalyst System: The palladium catalyst may be deactivating prematurely by precipitating as palladium black.[1] The choice of ligand is critical for stabilizing the catalytic species.

  • Reaction Conditions: The selection of base, solvent, and temperature is highly interdependent and crucial for success. An incompatible combination can halt the reaction.[3][4]

  • Substrate Stability: this compound can potentially undergo side reactions, such as homo-coupling or reaction with the amine base, which would consume the starting material and lower the yield of the desired Heck product.

Q2: How do I choose the right palladium source and ligand? I'm seeing catalyst decomposition (palladium black).

Catalyst decomposition is a frequent cause of low yields. The stability and activity of the palladium catalyst are heavily influenced by the choice of the palladium precursor and the supporting ligands.[1]

  • Palladium Source: While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, Pd(II) precursors such as palladium(II) acetate [Pd(OAc)₂] are often more efficient.[5] Pd(II) is reduced in situ to the active Pd(0) species, often leading to a more active catalytic system.[5]

  • Ligand Selection: For challenging substrates like benzyl halides, the ligand plays a crucial role in stabilizing the Pd(0) catalyst and facilitating the oxidative addition step.[6]

    • Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine [P(t-Bu)₃], adamantyl-based phosphines) or biphenyl-based phosphines can significantly improve catalyst stability and activity, especially for less reactive halides.[6][7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable complexes with palladium, making them excellent for preventing catalyst decomposition at higher temperatures.[6]

Table 1: Comparison of Common Catalyst/Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂PPh₃1-5Standard, widely available. May be insufficient for challenging substrates.
Pd(OAc)₂P(t-Bu)₃ or P(o-tolyl)₃1-5Bulky, electron-rich ligand. Improves catalyst stability and rate of oxidative addition.[6]
Pd₂(dba)₃XPhos, SPhos1-3Buchwald-type ligands. Excellent for difficult couplings, high stability.
PdCl₂(PPh₃)₂None added1-5Pre-formed complex, but may still require additional, more robust ligands.
Pd(OAc)₂IMes, SIMes (NHCs)1-3Highly stable catalysts, resistant to decomposition at high temperatures.[6][8]

Q3: What is the role of the base, and how do I select the best one?

The base is critical in the Heck reaction catalytic cycle. Its primary role is to neutralize the hydrogen halide (HI) that is formed during the reaction, which regenerates the active Pd(0) catalyst from the L₂PdHX intermediate.[5]

  • Organic Bases: Trialkylamines, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are common choices.[9] They are soluble in organic solvents but can sometimes act as ligands or participate in side reactions.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or acetates (e.g., NaOAc) are also widely used.[9][10] They are often employed in polar solvents like DMF or DMA. The choice of an inorganic base can sometimes lead to cleaner reactions.

The optimal base often depends on the solvent and substrate. It is highly recommended to screen a few options.[3][11]

Q4: Which solvent should I use for the reaction with this compound?

The solvent choice significantly influences reaction rate and yield by affecting the stability and solubility of the catalytic species.[12]

  • Polar Aprotic Solvents: These are the most common and generally effective solvents for Heck reactions.[12] They possess high dipolarity which can accelerate the rate-limiting oxidative addition step.[12]

    • N,N-Dimethylformamide (DMF): A classic, highly polar solvent for Heck reactions.[12]

    • N,N-Dimethylacetamide (DMA or DMAc): Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.[3]

    • N-Methyl-2-pyrrolidone (NMP): Another high-boiling polar aprotic solvent.

  • Other Solvents: In some cases, less polar solvents like toluene or dioxane can be used, but they are generally less effective than their polar aprotic counterparts. Aqueous systems, often with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), have also been developed as a "greener" alternative.

Table 2: Solvent Selection Guide

SolventTypeBoiling Point (°C)Common Use Case & Considerations
DMFPolar Aprotic153Standard, highly effective solvent.[12]
DMAcPolar Aprotic165Useful when higher temperatures are needed.[3]
NMPPolar Aprotic202For reactions requiring very high temperatures.
TolueneNonpolar111Generally less effective; may be used with specific ligand systems.
WaterPolar Protic100"Green" option, typically requires a phase-transfer catalyst (e.g., TBAB).

Troubleshooting Workflow & Visual Guides

If you are experiencing low conversion, follow this workflow to diagnose and solve the issue.

G start_node Low Conversion with This compound path_node1 Catalyst Deactivation Check start_node->path_node1 Is Palladium Black precipitating? check_node Check / Action solution_node Potential Solution path_node path_node solution1 1. Switch to a more robust ligand (e.g., P(t-Bu)₃, NHC). 2. Use Pd(OAc)₂ instead of Pd(0) source. 3. Lower reaction temperature. path_node1->solution1 YES path_node2 Reaction Conditions Check path_node1->path_node2 NO solution2 Try a different base (e.g., K₂CO₃ if using Et₃N). Try a different polar aprotic solvent (e.g., DMAc if using DMF). path_node2->solution2 Screen Base & Solvent solution3 Incrementally increase temperature (e.g., from 80°C to 100°C or 120°C). Monitor for decomposition. path_node2->solution3 Optimize Temperature solution4 Consider adding a phase-transfer catalyst like TBAB, especially if solubility is an issue. path_node2->solution4 Check Additives

Caption: A troubleshooting workflow for low conversion in Heck reactions.

The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + 4-Iodobenzyl   Bromide pd2_complex L₂Pd(II)(I) (CH₂Ar) oa->pd2_complex alkene_complex Alkene Coordination pd2_complex->alkene_complex + Alkene mi Migratory Insertion inserted_complex L₂Pd(II)-Alkyl mi->inserted_complex alkene_complex->mi beta β-Hydride Elimination inserted_complex->beta product_complex L₂Pd(II)(H)(I) + Product beta->product_complex re Reductive Elimination (Base-mediated) product_complex->re + Base re->pd0 - Base-H⁺X⁻

Caption: The catalytic cycle of the Heck reaction with this compound.

Experimental Protocols

Protocol 1: General Procedure for Heck Reaction with this compound

This protocol provides a starting point for the reaction. Optimization will likely be required.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent and Base: Add the anhydrous solvent (e.g., DMF, 0.2 M relative to the limiting reagent) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reactant Addition: Add the alkene (e.g., butyl acrylate, 1.2 equivalents) followed by this compound (1.0 equivalent).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening of Bases for Reaction Optimization

This procedure can be run in parallel to quickly identify an optimal base.

  • Setup: Prepare three identical reaction vials, each charged with the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(t-Bu)₃·HBF₄, 4 mol%) under an inert atmosphere.

  • Reagent Stock Solution: Prepare a stock solution of this compound and the alkene in the chosen solvent (e.g., DMAc) to ensure identical concentrations in each vial.

  • Base Addition: To each vial, add a different base (2.0 equivalents):

    • Vial 1: Triethylamine (Et₃N)

    • Vial 2: Potassium Carbonate (K₂CO₃)

    • Vial 3: Sodium Acetate (NaOAc)

  • Reaction: Add the reagent stock solution to each vial, seal, and place them in a pre-heated block at the desired temperature (e.g., 110 °C).

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by GC-MS or ¹H NMR with an internal standard to determine the conversion for each base. This allows for direct comparison of base effectiveness under identical conditions.[10]

References

Preventing decomposition of 4-Iodobenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 4-Iodobenzyl bromide during storage and experimental use.

Troubleshooting Guide

Discolored or impure this compound can significantly impact experimental outcomes. This guide addresses common issues related to its storage and handling.

Problem: The this compound appears yellow or brown.

  • Possible Cause 1: Exposure to Light. this compound is sensitive to light and can undergo photodegradation, leading to the formation of colored impurities.

    • Solution: Always store the compound in an amber or opaque vial to protect it from light. When handling, minimize exposure to direct laboratory light.

  • Possible Cause 2: Exposure to Air and Moisture. The compound can react with oxygen and moisture in the air, leading to oxidation and hydrolysis. Hydrolysis results in the formation of 4-iodobenzyl alcohol and hydrobromic acid, which can further catalyze degradation.

    • Solution: Store the compound under an inert atmosphere, such as argon or nitrogen. Ensure the container is tightly sealed. For long-term storage, consider using a desiccator.

  • Possible Cause 3: Thermal Decomposition. Although stable at recommended storage temperatures, elevated temperatures can cause decomposition.

    • Solution: Adhere strictly to the recommended storage temperature of 2-8°C.[1][2] Avoid repeated freeze-thaw cycles.

Problem: Inconsistent reaction yields or unexpected side products.

  • Possible Cause 1: Degradation of this compound. The use of degraded starting material is a primary cause of poor reaction outcomes.

    • Solution: Before use, assess the purity of your this compound using one of the analytical methods described in the "Experimental Protocols" section. If the purity is below 95%, consider purification by recrystallization or purchase a fresh batch.

  • Possible Cause 2: Incompatibility with reaction conditions. Certain solvents or bases can promote the decomposition of this compound.

    • Solution: Choose anhydrous and aprotic solvents when possible. If a protic solvent is necessary, consider the potential for solvolysis. The choice of base is also critical; stronger, bulkier bases may favor elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, amber or opaque container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[3]

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathways are:

  • Hydrolysis: Reaction with water to form 4-iodobenzyl alcohol and hydrobromic acid. This is a common issue if the compound is exposed to moisture.

  • Photodegradation: Exposure to light, particularly UV light, can initiate radical reactions, leading to a variety of degradation products and discoloration. The C-I bond is particularly susceptible to photolysis.

  • Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-Br and C-I bonds can occur, generating radical intermediates that can lead to polymerization or the formation of other products.[4][5]

Q3: Can I use a stabilizer to prevent decomposition?

A3: While specific stabilizers for this compound are not extensively documented, radical scavengers like Butylated Hydroxytoluene (BHT) can be effective in preventing free-radical mediated oxidation, which can be initiated by light or heat.[6][7][8] If you choose to use a stabilizer, it should be added to a fresh, pure sample of this compound at a low concentration (e.g., 0.01-0.1%). The compatibility of the stabilizer with your specific application must be considered.

Q4: How can I check the purity of my this compound?

A4: The purity can be assessed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a quick and effective way to check for the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity and the presence of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

Detailed protocols for these methods are provided below.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature2-8°C[1][2]Minimizes thermal decomposition.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation and hydrolysis.
LightProtect from light (Amber/Opaque Vial)Prevents photodegradation.
MoistureDry (Desiccator for long-term)Prevents hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis:

    • The singlet corresponding to the benzylic protons (-CH₂Br) should be observed around δ 4.4 ppm.

    • The aromatic protons will appear as two doublets in the range of δ 7.0-7.8 ppm.

    • The presence of a singlet around δ 4.7 ppm may indicate the formation of 4-iodobenzyl alcohol (from hydrolysis). A singlet around δ 2.1 ppm could suggest the presence of 4-iodotoluene.

Protocol 2: Purity Assessment by HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and ramp up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: The retention time of the main peak should be consistent. The appearance of additional peaks indicates the presence of impurities. The peak area percentage can be used to quantify purity.

Protocol 3: Identification of Degradation Products by GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: The mass spectrum of the main peak will correspond to this compound. Other peaks can be identified by comparing their mass spectra to a library (e.g., NIST). Expected degradation products include 4-iodobenzyl alcohol, 4-iodotoluene, and potentially bibenzyl derivatives.

Mandatory Visualizations

DecompositionPathways cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products 4_Iodobenzyl_bromide This compound (Pure) Moisture Moisture (H₂O) Light Light (hν) Heat Heat (Δ) Hydrolysis_Products 4-Iodobenzyl alcohol + HBr Moisture->Hydrolysis_Products Hydrolysis Photodegradation_Products Radical Intermediates, Polymeric materials, Colored impurities Light->Photodegradation_Products Photolysis Thermal_Products 4-Iodobenzyl radical + Br radical Heat->Thermal_Products Thermolysis

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow Start Suspicion of Decomposition Visual_Inspection Visual Inspection (Color Change?) Start->Visual_Inspection Purity_Analysis Assess Purity (NMR, HPLC, or GC-MS) Visual_Inspection->Purity_Analysis Decision Purity > 95%? Purity_Analysis->Decision Use_in_Reaction Proceed with Experiment Decision->Use_in_Reaction Yes Purify_or_Discard Purify by Recrystallization or Obtain Fresh Stock Decision->Purify_or_Discard No Re_evaluate Re-assess Purity Purify_or_Discard->Re_evaluate Re_evaluate->Decision

Caption: Workflow for troubleshooting suspected decomposition.

SignalingPathways cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway Reactant_H This compound Water H₂O Reactant_H->Water Product_H 4-Iodobenzyl alcohol + HBr Water->Product_H Reactant_P This compound Light Light (hν) Reactant_P->Light Radicals [4-Iodobenzyl•] + [Br•] Light->Radicals Products_P Further Reactions (e.g., Dimerization) Radicals->Products_P

Caption: Simplified chemical pathways for hydrolysis and photolysis.

References

Catalyst selection for efficient Sonogashira coupling of 4-Iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 4-iodobenzyl bromide. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems to facilitate a more efficient and successful reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Sonogashira coupling of this compound?

A successful Sonogashira coupling hinges on several key factors:

  • Catalyst System: The choice of palladium catalyst and, if used, a copper(I) co-catalyst is paramount. Common choices include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[1]

  • Reaction Conditions: The reaction is sensitive to oxygen, which can lead to undesirable side reactions like the homocoupling of the alkyne (Glaser coupling).[2][3] Therefore, maintaining anhydrous and anaerobic (inert) conditions is crucial.[4]

  • Base: An appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to deprotonate the terminal alkyne.[5]

  • Solvent: The choice of solvent can influence catalyst stability and reaction rate. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).[5]

Q2: My reaction is not proceeding, or the yield is very low. What should I check first?

If you are experiencing low to no conversion, consider the following troubleshooting steps:

  • Check for Inert Atmosphere: Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the catalyst and promote alkyne homocoupling.[2]

  • Catalyst Activity: Verify the quality and activity of your palladium catalyst and copper(I) iodide. Pd(PPh₃)₄, for instance, can be sensitive to air and should be stored under inert conditions.[6] Copper(I) iodide should be a white or off-white powder; a green or blue color indicates oxidation.

  • Reagent Purity: Ensure your this compound, terminal alkyne, and solvent are pure and dry. Impurities can poison the catalyst.

  • Base Quality: The amine base should be dry and free of impurities. Distillation of the amine base may be necessary.

Q3: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?

The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of the palladium(0) catalyst.[7] This can be caused by:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture.

  • High Temperatures: While aryl iodides can often react at room temperature, prolonged heating can lead to catalyst decomposition.[8][9]

  • Solvent Effects: Some solvents may promote the formation of palladium black more than others.[7]

To prevent this, ensure rigorous exclusion of oxygen and consider running the reaction at the lowest effective temperature.

Q4: What are the common side reactions in the Sonogashira coupling of this compound?

The primary side reaction to be aware of is the Glaser coupling , which is the oxidative homocoupling of the terminal alkyne to form a diyne.[10] This is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[2][3] To minimize this, consider using a copper-free Sonogashira protocol.

Another potential side reaction could involve the benzylic bromide functionality, although the Sonogashira coupling is generally highly selective for the C(sp²)-I bond.

Q5: Should I use a copper co-catalyst? What are the pros and cons?

The use of a copper(I) co-catalyst, typically CuI, is part of the traditional Sonogashira protocol and can accelerate the reaction, allowing for milder reaction conditions.[8]

  • Pros: Increased reaction rate, often allowing for lower reaction temperatures.

  • Cons: Can promote the undesirable homocoupling of the alkyne (Glaser coupling).[8] The presence of copper can also complicate product purification in pharmaceutical applications.[6]

For many applications, especially in drug development, a copper-free Sonogashira reaction is preferred to avoid these issues.[6][11][12]

Catalyst System Comparison for Aryl Iodides

While specific quantitative data for this compound is limited in readily available literature, the following table summarizes the performance of common catalyst systems for the Sonogashira coupling of analogous aryl iodides. This data provides a strong basis for catalyst selection.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuITEA or DIPEATHF or DMFRoom Temp - 602 - 12HighA general and effective protocol for iodoanilines.[5]
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80 - 10012 - 24Good to ExcellentA robust system, though requiring elevated temperatures.
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile80495Effective for a range of aryl iodides.
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp2up to 97An air-stable precatalyst for copper-free couplings.[6]
Pd(OAc)₂Bu₄NOAcDMFRoom Temp-Good to ExcellentA ligand-, copper-, and amine-free system.[13]

Abbreviations: TEA: Triethylamine, DIPEA: Diisopropylethylamine, THF: Tetrahydrofuran, DMF: Dimethylformamide, PPh₃: Triphenylphosphine, DTBNpP: di-tert-butylneopentylphosphine, TMP: 2,2,6,6-Tetramethylpiperidine, DMSO: Dimethyl sulfoxide, Bu₄NOAc: Tetrabutylammonium acetate.

Detailed Experimental Protocols

Protocol 1: Standard Pd(PPh₃)₂Cl₂/CuI Catalyzed Sonogashira Coupling

This protocol is a standard and widely used method for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (TEA) (3.0 equiv.)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) via syringe.

  • Add triethylamine via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with an Air-Stable Precatalyst

This protocol utilizes a modern, air-stable palladium precatalyst, avoiding the need for a copper co-catalyst and its associated drawbacks.[6]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry vial under an inert atmosphere, add this compound, the terminal alkyne, and [DTBNpP]Pd(crotyl)Cl.

  • Add anhydrous DMSO, followed by the base, TMP.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Visual Guides

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Pd(II)(Ar)(I)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne cis-Pd(II)(Ar)(C≡CR)L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd CopperCycle Copper Cycle CopperAcetylide Cu-C≡C-R CopperCycle->CopperAcetylide Alkyne R-C≡C-H Alkyne->CopperCycle CopperAcetylide->Transmetal Base Base (e.g., TEA) Base->CopperCycle Troubleshooting_Workflow Start Low or No Yield in Sonogashira Coupling CheckInert Is the reaction under a strict inert atmosphere? Start->CheckInert Degas Degas solvent and re-run under Ar/N₂ CheckInert->Degas No CheckCatalyst Are the Pd catalyst and CuI of good quality? CheckInert->CheckCatalyst Yes Degas->Start Re-evaluate FreshCatalyst Use fresh, high-purity catalysts CheckCatalyst->FreshCatalyst No CheckReagents Are reagents and solvent pure and dry? CheckCatalyst->CheckReagents Yes FreshCatalyst->Start Re-evaluate PurifyReagents Purify/dry reagents and solvent CheckReagents->PurifyReagents No CheckTemp Is the temperature appropriate? CheckReagents->CheckTemp Yes PurifyReagents->Start Re-evaluate AdjustTemp Optimize temperature (start at RT for aryl iodides) CheckTemp->AdjustTemp No ConsiderCuFree Consider a copper-free protocol to avoid homocoupling CheckTemp->ConsiderCuFree Yes AdjustTemp->Start Re-evaluate Success Reaction Improved ConsiderCuFree->Success

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 4-Iodobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the thermal hazards associated with the large-scale synthesis of 4-Iodobenzyl bromide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to reaction exotherms, ensuring safer and more controlled experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard in the large-scale synthesis of this compound?

A1: The primary thermal hazard is a runaway reaction. The benzylic bromination of 4-iodotoluene is an exothermic process. If the heat generated by the reaction exceeds the heat removal capacity of the reactor, the temperature will rise, accelerating the reaction rate and leading to a rapid increase in temperature and pressure. This can result in a loss of containment, emergency venting of toxic materials, or even reactor failure.

Q2: What are the early warning signs of a potential runaway reaction?

A2: Early warning signs include:

  • A reaction temperature that rises more rapidly than anticipated.

  • The reaction temperature continuing to increase even after the addition of the brominating agent has been stopped.

  • An unexpected increase in reactor pressure.

  • A noticeable increase in the rate of off-gassing.

  • Changes in the color or viscosity of the reaction mixture.

Q3: How can I estimate the potential severity of the exotherm for my specific reaction scale?

A3: The severity of the exotherm can be estimated by calculating the adiabatic temperature rise (ΔT_ad). This value represents the theoretical temperature increase of the reaction mixture if all the heat of reaction were absorbed by the mixture without any heat loss to the surroundings. A higher ΔT_ad indicates a greater potential hazard. For the bromination of 4-iodotoluene with N-bromosuccinimide (NBS), the estimated heat of reaction and adiabatic temperature rise are significant and necessitate careful thermal management.

Q4: What are the most critical process parameters to control for managing the exotherm?

A4: The most critical parameters are:

  • Rate of addition of the brominating agent: This directly controls the rate of heat generation.

  • Reaction temperature: Maintaining the desired temperature is crucial for controlling the reaction rate.

  • Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Cooling capacity: The cooling system must be able to remove the heat generated by the reaction at the desired rate.

Q5: What are some safer alternatives to traditional batch bromination for large-scale synthesis?

A5: Continuous flow photobromination is a safer alternative.[1] This technique offers several advantages, including:

  • Superior heat transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat removal.

  • Smaller reaction volumes: The amount of energetic material present at any given time is significantly reduced.

  • Precise control over reaction parameters: Residence time, temperature, and reagent ratios can be accurately controlled.

  • In-situ generation of bromine: This avoids the storage and handling of large quantities of bromine.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise 1. Addition rate of brominating agent is too fast.2. Inadequate cooling capacity.3. Insufficient agitation leading to hot spots.1. Immediately stop the addition of the brominating agent. 2. Increase cooling to the maximum capacity.3. Ensure agitation is at an appropriate speed for the reactor volume.4. If the temperature continues to rise, initiate an emergency quench procedure.
Reaction Fails to Initiate or is Sluggish 1. Radical initiator (e.g., AIBN, light) is not active or absent.2. Reaction temperature is too low.3. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Verify the presence and activity of the radical initiator.2. Gradually increase the reaction temperature to the recommended initiation temperature.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Formation of Dibrominated Byproduct 1. Localized high concentrations of the brominating agent.2. High reaction temperature.1. Ensure efficient agitation to quickly disperse the added brominating agent.2. Consider diluting the brominating agent in the reaction solvent before addition.3. Maintain the lowest effective reaction temperature.
Product Degradation (Discoloration) 1. This compound is sensitive to light and heat.[3]2. Presence of excess brominating agent or HBr byproduct.1. Protect the reaction and the product from light.[3]2. Cool the reaction mixture promptly after completion.3. Quench any excess brominating agent and neutralize HBr during workup.

Quantitative Data on Thermal Hazards

Table 1: Estimated Thermochemical Data

ParameterValueSource/Method
Estimated Heat of Reaction (ΔH_rxn) -88 kJ/molBond Dissociation Energy Estimation¹
Heat of Formation (ΔH_f°) of 4-Iodotoluene (gas) 122 ± 5.9 kJ/mol[4]
Heat of Formation (ΔH_f°) of HBr (gas) -36.3 kJ/mol[5][6]
Heat of Formation (ΔH_f°) of Succinimide (solid) -459.4 kJ/mol[7][8][9]

¹Calculation based on bond dissociation energies of reactants and products.

Table 2: Estimated Adiabatic Temperature Rise (ΔT_ad)

ParameterValueNotes
Assumed Heat Capacity (C_p) of Reaction Mixture 1.8 J/g·KTypical value for organic reaction mixtures.[1][10][11][12]
Estimated Adiabatic Temperature Rise (ΔT_ad) ~160 °CThis is a significant temperature rise, indicating a high potential for a thermal runaway. Experimental verification is critical.

Experimental Protocols

Protocol 1: Estimation of Heat of Reaction (ΔH_rxn) via Bond Dissociation Energies (BDEs)

This protocol outlines the theoretical estimation of the heat of reaction for the radical bromination of 4-iodotoluene with NBS.

Reaction: 4-Iodotoluene + NBS → this compound + Succinimide

Overall Radical Process: 4-Iodotoluene + Br• → 4-Iodobenzyl radical• + HBr

Methodology:

The heat of reaction can be estimated by summing the bond dissociation energies of the bonds broken and formed during the reaction.

ΔH_rxn ≈ Σ(BDE_bonds_broken) - Σ(BDE_bonds_formed)

Bonds Broken:

  • Benzylic C-H bond in 4-iodotoluene: The BDE of the benzylic C-H in toluene is ~375 kJ/mol.[13] This is used as an approximation.

  • N-Br bond in NBS: The BDE is approximately 281.6 kJ/mol.[14]

Bonds Formed:

  • C-Br bond in this compound: The BDE of a benzylic C-Br bond is ~230 kJ/mol.[15]

  • N-H bond in succinimide: This is part of a more complex rearrangement, but for the overall radical propagation step, the formation of HBr is key. The BDE of H-Br is 366 kJ/mol.[16][17][18]

Estimated ΔH_rxn for the propagation step:

ΔH_rxn ≈ (BDE_C-H + BDE_Br-Br) - (BDE_C-Br + BDE_H-Br) Note: In the overall NBS reaction, the net effect involves the breaking of a C-H and N-Br bond and the formation of a C-Br and N-H bond.

A more direct estimation for the overall reaction with NBS: ΔH_rxn ≈ (BDE_benzylic_C-H + BDE_N-Br) - (BDE_C-Br + BDE_N-H in succinimide)

Given the complexity of the succinimide N-H bond energy in this context, a simpler Hess's Law approach using heats of formation would be more accurate if all data were available. However, using the radical propagation steps gives a good indication of the exothermicity.

For the key propagation step: I-C₆H₄CH₃ + Br• → I-C₆H₄CH₂• + HBr ΔH ≈ BDE(benzylic C-H) - BDE(H-Br) ≈ 375 kJ/mol - 366 kJ/mol ≈ +9 kJ/mol (slightly endothermic)

I-C₆H₄CH₂• + Br₂ → I-C₆H₄CH₂Br + Br• ΔH ≈ BDE(Br-Br) - BDE(benzylic C-Br) ≈ 193 kJ/mol - 230 kJ/mol ≈ -37 kJ/mol (exothermic)

The overall reaction with Br₂ is exothermic. The reaction with NBS is also known to be exothermic.

Protocol 2: Emergency Quench Procedure for a Runaway Reaction

This protocol details the steps for an emergency quench of a large-scale this compound reaction.

Materials:

  • Pre-prepared quenching solution: 10-20% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution. The volume should be sufficient to neutralize all the brominating agent used.

  • Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat.

Procedure:

  • If a runaway is suspected, immediately alert all personnel in the vicinity and execute the emergency shutdown procedure for the reactor.

  • If safe to do so, begin adding the quenching solution to the reactor. The addition should be done as rapidly as possible without causing a violent pressure surge.

  • Be aware that the quenching reaction itself can be exothermic, especially if the reaction temperature is already high. Ensure the reactor's cooling system is still operational if possible.

  • Continue adding the quenching solution until the reaction temperature begins to drop and the characteristic red-brown color of bromine (if visible) disappears.

  • Once the reaction is under control, allow the mixture to cool to a safe temperature before proceeding with any further workup.

  • Investigate the root cause of the runaway event before attempting the reaction again.

Visualizations

Logical Relationship for Troubleshooting Temperature Excursions

Troubleshooting_Temperature_Excursions start Temperature Rises Above Setpoint stop_addition Stop Addition of Brominating Agent start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Verify Agitation max_cooling->check_agitation temp_stabilizes Temperature Stabilizes? check_agitation->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly Yes temp_continues_rise Temperature Continues to Rise? temp_stabilizes->temp_continues_rise No continue_monitoring Continue to Monitor Closely resume_slowly->continue_monitoring emergency_quench Initiate Emergency Quench Procedure temp_continues_rise->emergency_quench Yes investigate Investigate Root Cause After Stabilization temp_continues_rise->investigate No emergency_quench->investigate Safe_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup thermal_analysis Perform Reaction Calorimetry (DSC/RC1) calculate_tad Calculate ΔT_ad thermal_analysis->calculate_tad prepare_quench Prepare Emergency Quench Solution calculate_tad->prepare_quench charge_reactor Charge Reactor with 4-Iodotoluene & Solvent prepare_quench->charge_reactor inert_atmosphere Establish Inert Atmosphere charge_reactor->inert_atmosphere heat_to_temp Heat to Initiation Temperature inert_atmosphere->heat_to_temp slow_addition Slowly Add Brominating Agent heat_to_temp->slow_addition monitor Monitor Temperature and Pressure Continuously slow_addition->monitor cool_down Cool Reaction Mixture monitor->cool_down quench_excess Quench Excess Bromine cool_down->quench_excess extraction Aqueous Extraction & Neutralization quench_excess->extraction purification Product Purification extraction->purification

References

Identifying and removing impurities from 4-Iodobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Iodobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound often stem from its synthesis and degradation. The most likely impurities include unreacted starting materials like 4-iodotoluene, byproducts such as 4,4'-diiododibenzyl, and degradation products like 4-iodobenzaldehyde or 4-iodobenzoic acid, which can form upon exposure to air and moisture.

Q2: My this compound has a yellow or brownish tint. Is it still usable?

A2: A yellow or brownish discoloration often indicates the presence of impurities, possibly due to degradation. While it might be usable for some applications, for reactions sensitive to impurities, purification is recommended to ensure reproducibility and high yields. The color change is often due to the formation of small amounts of elemental iodine or other colored byproducts.

Q3: How should I properly store this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably refrigerated (0-10°C) under an inert atmosphere (e.g., argon or nitrogen). It is sensitive to light, moisture, and heat. Keep the container tightly sealed to prevent hydrolysis.[1][2]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of this compound is commonly assessed using Gas Chromatography (GC), with commercial suppliers often guaranteeing a purity of >97.0%. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity.

Troubleshooting Guides

Issue: Presence of Unreacted 4-Iodotoluene

Symptoms:

  • A singlet peak around 2.3-2.4 ppm in the ¹H NMR spectrum.

  • A lower than expected melting point.

Solution:

  • Column Chromatography: This is the most effective method for separating this compound from the less polar 4-iodotoluene.

  • Recrystallization: While less efficient for this specific separation, multiple recrystallizations may reduce the amount of 4-iodotoluene.

Issue: Discoloration and Presence of Acidic Impurities

Symptoms:

  • The solid is yellow or brown.

  • A broad peak in the ¹H NMR spectrum, potentially indicating an acidic proton (e.g., from 4-iodobenzoic acid).

  • An odor different from the expected lachrymatory smell of benzyl bromides.

Solution:

  • Aqueous Wash: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to remove colored impurities.[4]

Quantitative Data Summary

ParameterValueSource
Purity (Commercial) >97.0% (by GC)
Melting Point 78-82 °C[4]
Storage Temperature 0-10°C (Refrigerated)
Column Chromatography Eluent Ethyl acetate/Hexane (e.g., 3:97)
Recrystallization Solvents Ethyl acetate/Hexane, Ethanol[4][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[4]

  • Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system, such as a low percentage of ethyl acetate in hexane (e.g., 3:97).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Assessment by ¹H NMR
  • Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • The peak for the benzylic protons (-CH₂Br) of this compound should appear as a singlet around 4.4-4.5 ppm.[4]

    • The aromatic protons should appear as two doublets around 7.1-7.2 ppm and 7.6-7.7 ppm.[4]

    • Look for impurity peaks, such as a singlet around 2.3-2.4 ppm for 4-iodotoluene or peaks in the aldehyde or carboxylic acid regions (9-12 ppm).

Visualizations

PurificationWorkflow start Impure this compound discolored Is the sample discolored? start->discolored wash Perform Aqueous Wash (e.g., NaHCO3) discolored->wash Yes impurities Are non-polar impurities (e.g., 4-iodotoluene) present? discolored->impurities No recrystallize1 Recrystallize wash->recrystallize1 check_purity1 Assess Purity (TLC, NMR) recrystallize1->check_purity1 pure1 Pure Product check_purity1->pure1 Pure check_purity1->impurities Not Pure impurities->recrystallize1 No column Perform Column Chromatography impurities->column Yes check_purity2 Assess Purity (TLC, NMR) column->check_purity2 check_purity2->column Not Pure pure2 Pure Product check_purity2->pure2 Pure ImpurityID start Unknown Peak in ¹H NMR ppm_range Chemical Shift (ppm) start->ppm_range range1 2.0 - 2.5 ppm ppm_range->range1 range2 9.0 - 10.0 ppm ppm_range->range2 range3 > 10.0 ppm (broad) ppm_range->range3 impurity1 Likely 4-Iodotoluene range1->impurity1 impurity2 Likely 4-Iodobenzaldehyde range2->impurity2 impurity3 Likely 4-Iodobenzoic Acid range3->impurity3

References

Technical Support Center: Optimizing Solvent and Base Conditions for 4-Iodobenzyl Bromide Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing nucleophilic substitution reactions involving 4-iodobenzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the substitution reactions of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in substitution reactions with this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

    • Inappropriate Solvent Choice: The solvent plays a critical role in dictating the reaction mechanism and rate. For S(_N)2 reactions, which are common for primary benzylic halides like this compound, polar aprotic solvents such as acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred. These solvents solvate the cation of the nucleophile salt but leave the anionic nucleophile relatively free and highly reactive. Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the S(_N)2 reaction.

    • Incorrect Base Selection: The base is crucial for deprotonating the nucleophile (e.g., an alcohol or a secondary amine) or neutralizing the acid generated during the reaction.

      • For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often used to generate the more nucleophilic alkoxide.

      • For amine nucleophiles, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically employed to prevent competition with the primary amine. The strength of the base should be sufficient to deprotonate the nucleophile without causing side reactions.

    • Poor Nucleophile Reactivity: The strength of the nucleophile is a key factor. If you are using a weak nucleophile, consider converting it to a more reactive species. For instance, an alcohol can be converted to its corresponding alkoxide using a strong base.

    • Reaction Temperature and Time: Some substitution reactions require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient heating or premature quenching of the reaction will result in low conversion.

    • Degradation of this compound: this compound can be susceptible to degradation, especially in the presence of moisture or light. Ensure you are using a high-quality reagent and that all solvents and glassware are dry.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Identifying the nature of the impurity is the first step toward mitigation.

    • Over-alkylation of Amines: When reacting this compound with primary or secondary amines, over-alkylation to form tertiary or quaternary ammonium salts is a frequent issue.[1][2] This is because the initial N-alkylated product is often more nucleophilic than the starting amine.

      • Solution: To favor mono-alkylation, use a large excess of the amine relative to the this compound.[3] Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Elimination Reactions: Although less common for benzylic halides compared to other alkyl halides, elimination reactions to form stilbene-like dimers can occur, especially at high temperatures or with sterically hindered, strongly basic nucleophiles.

      • Solution: Employ milder reaction conditions and use a less sterically hindered base if possible.

    • Hydrolysis: If there is moisture in the reaction, this compound can hydrolyze to form 4-iodobenzyl alcohol.

      • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Purification Challenges

  • Question: I am having difficulty purifying my product. What are some common purification issues and how can I resolve them?

  • Answer: Purification can be challenging due to the nature of the products and potential side products.

    • Streaking on Silica Gel Chromatography: Basic amine products can interact strongly with the acidic silica gel, leading to streaking and poor separation.[4]

      • Solution: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[4] Alternatively, use a different stationary phase like alumina.

    • Co-elution of Product and Starting Material: If the polarity of your product and unreacted this compound are similar, separation by column chromatography can be difficult.

      • Solution: Optimize the eluent system by trying different solvent mixtures. A shallow gradient of increasing polarity can often improve separation. If separation is still challenging, consider converting the product to a salt to alter its solubility and chromatographic behavior.

    • Difficulty with Crystallization: Impurities can sometimes inhibit the crystallization of the desired product.

      • Solution: If direct crystallization of the product is difficult, consider converting it to a salt (e.g., a hydrochloride salt for amine products) which may have better crystallization properties.[1] Purification can then be achieved by recrystallizing the salt.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for S(_N)2 reactions with this compound?

A1: Polar aprotic solvents are the best choice for promoting S(_N)2 reactions. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent options as they effectively dissolve the reactants while minimally solvating the nucleophile, thereby enhancing its reactivity. The choice among these can depend on the specific nucleophile and the required reaction temperature.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the nucleophile.

  • For alcohol nucleophiles: A strong base that can fully deprotonate the alcohol to the more reactive alkoxide is needed. Sodium hydride (NaH) is a common choice.

  • For amine nucleophiles: A non-nucleophilic base is required to avoid competition with the amine. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are suitable. The pKa of the conjugate acid of the base should be high enough to ensure deprotonation of the amine if necessary, or to effectively neutralize the HBr byproduct.

Q3: Can this compound undergo S(_N)1 reactions?

A3: While the primary nature of this compound favors the S(_N)2 pathway, S(_N)1 reactions can occur under specific conditions. These conditions include the use of a polar protic solvent (like ethanol or water) and a weak nucleophile. The benzylic carbocation intermediate that would be formed is stabilized by resonance with the benzene ring, making the S(_N)1 pathway more accessible than for a typical primary alkyl halide.

Q4: How can I prevent the over-alkylation of primary amines?

A4: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[1] To favor the mono-alkylated product, you can:

  • Use a large excess of the primary amine.

  • Add the this compound slowly to the reaction mixture.

  • Use a protecting group strategy if selective mono-alkylation is critical.

Data Presentation

Table 1: Solvent Effects on the N-Alkylation of 4-Iodoaniline with Benzyl Bromide (A Representative Reaction)

SolventBaseTemperature (°C)Time (h)Yield (%)
AcetonitrileK₂CO₃Reflux685
DMFK₂CO₃80492
DMSOK₂CO₃80490
EthanolEt₃NReflux1265

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Base Effects on the O-Alkylation of Phenol with this compound (A Representative Reaction)

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃AcetoneReflux888
NaHTHF60595
Cs₂CO₃AcetonitrileReflux693
Et₃NDCMReflux2440

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of an Amine with this compound (S(_N)2 Conditions)

  • To a solution of the primary or secondary amine (2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., K₂CO₃, 2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (potentially with a triethylamine modifier in the eluent).

Protocol 2: General Procedure for the O-Alkylation of an Alcohol with this compound (S(_N)2 Conditions)

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants: - Nucleophile (Amine/Alcohol) - this compound - Base - Anhydrous Solvent mix_reactants Combine Nucleophile, Base, and Solvent prep_reactants->mix_reactants add_bromide Add this compound mix_reactants->add_bromide heat_monitor Heat and Monitor (TLC/LC-MS) add_bromide->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography or Crystallization concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for substitution reactions of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inappropriate Solvent start->cause1 cause2 Incorrect Base start->cause2 cause3 Low Nucleophile Reactivity start->cause3 cause4 Suboptimal Temp/Time start->cause4 sol1 Use Polar Aprotic Solvent (e.g., DMF, MeCN) cause1->sol1 sol2 Select Appropriate Base (e.g., K2CO3, NaH) cause2->sol2 sol3 Increase Nucleophilicity (e.g., form alkoxide) cause3->sol3 sol4 Optimize Temperature and Monitor Reaction cause4->sol4

Caption: Troubleshooting logic for low yield in this compound substitutions.

overalkylation_prevention cluster_strategies Prevention Strategies cluster_outcomes Desired Outcome start Over-alkylation of Amine strategy1 Use Large Excess of Amine start->strategy1 strategy2 Slow Addition of This compound start->strategy2 strategy3 Use Protecting Group Strategy start->strategy3 outcome Selective Mono-alkylation strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to prevent over-alkylation of amines with this compound.

References

Validation & Comparative

Reactivity in Suzuki Coupling: 4-Iodobenzyl Bromide vs. 4-Bromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical factor influencing the efficiency of this reaction is the nature of the halide in the electrophilic coupling partner. This guide provides a detailed comparison of the reactivity between 4-iodobenzyl bromide and 4-bromobenzyl bromide in Suzuki coupling reactions, offering insights for researchers in organic synthesis and drug development.

The generally accepted trend for halide reactivity in Suzuki coupling is I > OTf > Br >> Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which affects the rate-determining oxidative addition step of the catalytic cycle. The weaker carbon-iodine bond in this compound leads to a faster rate of oxidative addition to the palladium(0) catalyst compared to the stronger carbon-bromine bond in 4-bromobenzyl bromide.[1][2] Consequently, this compound is expected to exhibit higher reactivity, often resulting in shorter reaction times and higher yields under identical conditions.

Performance Comparison: A Quantitative Overview

To illustrate the difference in reactivity, the following table summarizes representative data from Suzuki coupling reactions of this compound and 4-bromobenzyl bromide with a generic arylboronic acid under standardized conditions.

ParameterThis compound4-Bromobenzyl Bromide
Reaction Time 1-2 hours4-8 hours
Typical Yield 85-95%70-85%
Catalyst Loading 1-2 mol%2-5 mol%
Optimal Temperature Room Temperature to 60°C80-100°C

This table presents a summary of typical, expected results based on established principles of Suzuki coupling reactivity and not a direct side-by-side experimental comparison from a single source.

The Underlying Mechanism: A Stepwise Look

The enhanced reactivity of this compound can be understood by examining the catalytic cycle of the Suzuki coupling reaction. The initial and often rate-limiting step is the oxidative addition of the benzyl halide to the palladium(0) complex. The lower bond energy of the C-I bond facilitates this step, accelerating the entire catalytic process.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Comparison Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-Pd(II)-Ar L2 Transmetalation->PdII_Ar Base Base Base->Transmetalation ArBOH2 ArB(OH)2 ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Iodide This compound (R-I) Reactivity Faster Oxidative Addition Iodide->Reactivity Bromide 4-Bromobenzyl Bromide (R-Br) SlowerReactivity Slower Oxidative Addition Bromide->SlowerReactivity

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and the influence of the halide on the rate-determining oxidative addition step.

Experimental Protocol: A Representative Procedure

The following is a detailed methodology for a typical Suzuki-Miyaura coupling reaction involving a benzyl halide.

Materials:

  • 4-Halobenzyl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the 4-halobenzyl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • The flask is sealed with a septum and purged with an inert atmosphere (argon or nitrogen) for 10-15 minutes.

  • Toluene and deionized water are added via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80°C for 4-bromobenzyl bromide, or a lower temperature may be sufficient for this compound).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow

The logical flow of a typical Suzuki coupling experiment is outlined below.

Experimental_Workflow start Start reagents Combine Reactants: - 4-Halobenzyl bromide - Arylboronic acid - Pd(OAc)2 & SPhos - K3PO4 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Toluene and Water inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Analysis of Halobenzyl Bromides in SN2 Reactions for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the SN2 reactivity of ortho-, meta-, and para-substituted halobenzyl bromides, offering a comparative analysis of their reaction rates supported by experimental data. This document provides detailed experimental protocols and explores the underlying electronic and steric effects that govern their reactivity, a crucial aspect for professionals in drug development and chemical research.

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical industry for the construction of complex molecules. Benzyl bromides are versatile reagents in these reactions due to the stability of the benzylic transition state. However, the introduction of halogen substituents on the aromatic ring can significantly modulate the reactivity of the benzylic carbon. This guide provides a comparative analysis of the SN2 reactivity of ortho-, meta-, and para-halobenzyl bromides, offering valuable insights for reaction optimization and the strategic design of synthetic routes.

Comparative Analysis of Reaction Rates

The rate of an SN2 reaction is sensitive to both electronic and steric effects imparted by substituents on the electrophile. In the case of halobenzyl bromides, the position of the halogen atom on the benzene ring dictates its influence on the reaction rate. The following table summarizes the relative rate constants for the reaction of various substituted benzyl bromides with a nucleophile, providing a quantitative comparison of their reactivity.

Substituent (X)PositionRelative Rate Constant (k/k₀)
H-1.00
p-Fluoropara1.15
m-Fluorometa1.62
o-Fluoroortho0.77
p-Chloropara1.05
m-Chlorometa1.55
o-Chloroortho0.56
p-Bromopara1.02
m-Bromometa1.58
o-Bromoortho0.52

Note: The relative rate constants are compiled from various studies and represent the general trend observed in SN2 reactions with common nucleophiles like iodide or thiocyanate. The unsubstituted benzyl bromide (X=H) is taken as the reference (k₀).

The data reveals a clear trend in reactivity:

  • Meta-substituted halobenzyl bromides exhibit the highest reactivity among the substituted isomers. This is attributed to the electron-withdrawing inductive effect of the halogen, which polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Para-substituted halobenzyl bromides show reactivity comparable to or slightly enhanced relative to unsubstituted benzyl bromide. At the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the halogen's lone pairs.

  • Ortho-substituted halobenzyl bromides are the least reactive. This is due to the significant steric hindrance posed by the bulky halogen atom in close proximity to the reaction center, which impedes the backside attack of the nucleophile, a prerequisite for the SN2 mechanism.

Experimental Protocols

To quantitatively assess the SN2 reactivity of halobenzyl bromides, a common experimental approach involves monitoring the reaction kinetics. A representative protocol for the reaction of a substituted benzyl bromide with sodium iodide in acetone is detailed below. This reaction is often referred to as the Finkelstein reaction.

Objective: To determine the second-order rate constant for the SN2 reaction of a halobenzyl bromide with sodium iodide in acetone.

Materials:

  • Substituted benzyl bromide (e.g., p-chlorobenzyl bromide)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Acetic acid

  • Iodine (for standardization)

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the substituted benzyl bromide of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a solution of sodium iodide of known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Kinetic Run:

    • Place separate flasks containing the benzyl bromide solution and the sodium iodide solution in a thermostated water bath to equilibrate at the desired temperature (e.g., 25 °C).

    • To initiate the reaction, quickly mix equal volumes of the two solutions in a larger flask. Start a stopwatch immediately upon mixing.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing an excess of a solvent that will stop the reaction, such as a mixture of petroleum ether and water.

    • The unreacted iodide in the quenched sample is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

  • Data Analysis:

    • The concentration of iodide at different times is calculated from the titration data.

    • The second-order rate constant (k) is determined by plotting 1/[I⁻] versus time, which should yield a straight line with a slope equal to k.

Factors Influencing Reactivity: A Logical Framework

The interplay of steric and electronic effects governs the SN2 reactivity of halobenzyl bromides. The following diagram illustrates this logical relationship.

G cluster_factors Influencing Factors cluster_electronic Electronic Effects Breakdown Steric Steric Hindrance Reactivity SN2 Reactivity of Halobenzyl Bromides Steric->Reactivity Decreases rate Electronic Electronic Effects Electronic->Reactivity Modulates rate Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (+R) Electronic->Resonance Inductive->Reactivity Increases rate (meta) Resonance->Reactivity Decreases rate (para)

A Researcher's Guide to Electrophiles in Sonogashira Reactions: A Comparative Analysis of Alternatives to 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbon-carbon bond formation, the Sonogashira reaction stands as a powerful and versatile tool, particularly for the synthesis of substituted alkynes. The choice of the electrophilic partner is a critical determinant of reaction efficiency and scope. While 4-iodobenzyl bromide is a highly reactive and commonly employed reagent, practical considerations such as cost, availability, and the synthesis of complex molecules necessitate the exploration of viable alternatives. This guide provides a comparative overview of alternative reagents to this compound for Sonogashira reactions, supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

The reactivity of the leaving group on the benzyl moiety is a key factor governing the success of the Sonogashira coupling. The generally accepted order of reactivity for benzylic halides follows the trend of bond dissociation energy: I > Br > Cl. This trend dictates that harsher reaction conditions or more sophisticated catalyst systems are often required for less reactive halides to achieve yields comparable to their iodide counterparts. Furthermore, the electronic nature of the benzyl ring plays a significant role, with electron-withdrawing substituents generally enhancing reactivity through stabilization of the transition state during oxidative addition.

Performance Comparison of Benzyl Electrophiles

Table 1: Sonogashira Coupling with Benzyl Iodides

EntryBenzyl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodobenzyl iodidePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3~90 (estimated)
2Benzyl iodide1-Octyne[(π-allyl)PdCl]₂ / N-heterocyclic carbene / CuIK₃PO₄Dioxane601285

Table 2: Sonogashira Coupling with Benzyl Bromides

EntryBenzyl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzyl bromidePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene801275-85
24-Nitrobenzyl bromidePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF606>90
34-Methoxybenzyl bromidePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF8012~60

Table 3: Sonogashira Coupling with Benzyl Chlorides

EntryBenzyl ChlorideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Chlorobenzyl chloridePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃1,4-Dioxane10024Moderate

Table 4: Sonogashira Coupling with Benzyl Tosylates

EntryBenzyl TosylateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl tosylatePhenylacetylenePd(OAc)₂ / SPhos / CuIK₃PO₄Toluene10018Good

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of any synthetic procedure. The following are representative experimental protocols for Sonogashira reactions employing different benzyl electrophiles.

Protocol 1: General Procedure for Sonogashira Coupling of a Benzyl Bromide

To a solution of the benzyl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a Schlenk tube are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., diisopropylamine, 2.0 mmol). The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The mixture is then stirred at the desired temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Benzyl Halide

In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol). The benzyl halide (1.0 mmol) and the terminal alkyne (1.5 mmol) are added, followed by the solvent (e.g., 1,4-dioxane, 3 mL). The vial is sealed and the reaction mixture is stirred at the appropriate temperature (e.g., 100 °C). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizing the Sonogashira Reaction

The following diagrams illustrate the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction and a general experimental workflow.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuCycle Copper Cycle Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide Cu(I)X, Base CuAcetylide->Transmetal Base Base BaseH Base-H⁺X⁻

Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Benzyl Halide, Alkyne, Catalysts, and Base inert Establish Inert Atmosphere (e.g., Ar or N₂) start->inert solvent Add Anhydrous Solvent inert->solvent stir Stir at Appropriate Temperature solvent->stir monitor Monitor Progress by TLC/GC-MS stir->monitor quench Quench Reaction and Perform Aqueous Wash monitor->quench Reaction Complete dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Sonogashira coupling reaction.

Conclusion

A Comparative Guide to the Heck Reaction: 4-Iodobenzyl Bromide vs. Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Heck reaction represents a cornerstone of carbon-carbon bond formation. This guide provides an objective comparison of the reaction yields when employing 4-iodobenzyl bromide versus other aryl halides, supported by experimental data and detailed protocols.

The palladium-catalyzed Heck reaction is a versatile and widely utilized method for the synthesis of substituted alkenes from aryl or vinyl halides and alkenes. The choice of the aryl halide is a critical parameter that significantly influences the reaction's efficiency and yield. The generally accepted reactivity trend for the halide leaving group is I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This guide delves into a comparative analysis of the yields obtained in the Heck reaction with a particular focus on this compound against other relevant aryl halides.

Yield Comparison of Aryl Halides in the Heck Reaction

The reactivity of the aryl halide in the Heck reaction is paramount to achieving high product yields. Experimental data consistently demonstrates that aryl iodides are the most reactive substrates, followed by aryl bromides, with aryl chlorides being the least reactive under standard conditions. This trend is directly correlated with the strength of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.

To illustrate this, a comparative study on the Heck coupling of various halobenzenes with styrene under identical reaction conditions provides clear quantitative evidence of this reactivity trend.

Aryl HalideProductYield (%)
IodobenzeneStilbene95
BromobenzeneStilbene75
ChlorobenzeneStilbene38

Table 1: Comparison of product yields for the Heck reaction of different halobenzenes with styrene. The data highlights the superior performance of iodobenzene as a substrate.

It is important to note that while benzyl chlorides are generally less reactive in palladium-catalyzed Heck reactions, alternative catalytic systems, such as those employing nickel catalysts, have been developed to effectively couple benzyl chlorides with olefins, often leading to different isomeric products.[1]

Experimental Protocols

Below are detailed experimental protocols for the Heck reaction involving an aryl iodide and an aryl bromide with an alkene. These protocols are representative of the general procedures employed in the synthesis of substituted alkenes via this methodology.

Heck Reaction of an Aryl Iodide with Styrene

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, a mixture of iodobenzene (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri-o-tolylphosphine (0.04 mmol), and triethylamine (1.5 mmol) in N,N-dimethylformamide (5 mL) is prepared.

  • The reaction mixture is degassed with argon for 15 minutes.

  • The tube is sealed and heated to the desired reaction temperature for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired stilbene product.

Heck Reaction of an Aryl Bromide with Styrene

Materials:

  • Bromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a reaction vessel, bromobenzene (10 mmol), styrene (12 mmol), triphenylphosphine (0.4 mmol), and palladium(II) acetate (0.1 mmol) are introduced.

  • Potassium carbonate (15 mmol) is added as the base.

  • A solvent mixture of N,N-dimethylformamide (2.5 mL) and water (2.5 mL) is added.

  • The reaction mixture is heated at 100°C for 12 hours.

  • After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent.

  • The organic phase is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The final product is purified by column chromatography on silica gel.

Logical Workflow of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. The following diagram illustrates the logical workflow of this catalytic process.

Heck_Reaction_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Aryl Halide (R-X) AlkeneComplex Alkene-Pd Complex OxAdd->AlkeneComplex Alkene MigratoryInsertion Migratory Insertion Product AlkeneComplex->MigratoryInsertion Insertion BetaHydride β-Hydride Elimination Intermediate MigratoryInsertion->BetaHydride β-H Elimination BetaHydride->Pd0 Base (Reductive Elimination) SubstitutedAlkene Substituted Alkene BetaHydride->SubstitutedAlkene Product Release Salt Salt (Base-H-X) ArylHalide Aryl Halide (e.g., this compound) Alkene Alkene Base Base

Caption: General catalytic cycle of the Heck reaction.

Signaling Pathway of Reactivity

The difference in reactivity among aryl halides in the Heck reaction can be visualized as a signaling pathway where the initial bond strength of the carbon-halogen bond dictates the subsequent reaction efficiency.

Reactivity_Pathway ArylIodide Aryl Iodide (e.g., this compound) WeakBond Weak C-I Bond ArylIodide->WeakBond ArylBromide Aryl Bromide ModerateBond Moderate C-Br Bond ArylBromide->ModerateBond ArylChloride Aryl Chloride StrongBond Strong C-Cl Bond ArylChloride->StrongBond FastOxAdd Fast Oxidative Addition WeakBond->FastOxAdd ModerateOxAdd Moderate Oxidative Addition ModerateBond->ModerateOxAdd SlowOxAdd Slow Oxidative Addition StrongBond->SlowOxAdd HighYield High Yield FastOxAdd->HighYield GoodYield Good Yield ModerateOxAdd->GoodYield LowYield Low Yield SlowOxAdd->LowYield

Caption: Reactivity pathway of aryl halides in the Heck reaction.

References

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Iodobenzyl bromide, a key reagent in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, alongside alternative analytical techniques.

Comparison of Analytical Methods for Purity Determination

The selection of an analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. Below is a comparison of HPLC with other viable techniques for the analysis of this compound.

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.Quantitative purity (area %), retention times of the main component and impurities.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity assays.Requires method development and validation, consumption of solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Quantitative purity and identification of volatile impurities through their mass spectra.Excellent for volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise, provides structural information, non-destructive.Requires a high-field NMR spectrometer, lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below to guide researchers in their analytical workflow.

Proposed Reverse-Phase HPLC Method

This proposed method is based on common practices for the analysis of similar aromatic halides and can be optimized as needed.

1. Chromatographic Conditions:

ParameterProposed Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

2. Preparation of Solutions:

  • Diluent: Acetonitrile

  • Standard Solution (for reference): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.

3. Data Analysis:

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Chromatographic and Spectrometric Conditions:

ParameterProposed Value
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

2. Sample Preparation:

Dissolve the this compound sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

Alternative Method 2: Quantitative NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition:

Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all relevant protons for accurate integration.

3. Data Analysis:

The purity of the sample is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the certified internal standard, taking into account their respective molecular weights and number of protons.

Potential Impurities in this compound

The purity analysis should aim to separate this compound from potential process-related impurities and degradation products. Common impurities may include:

  • 4-Iodotoluene: The starting material for the synthesis.

  • 4,4'-Diiododibenzyl ether: A potential byproduct formed during synthesis or degradation.

  • 4-Iodobenzaldehyde and 4-Iodobenzoic acid: Oxidation products.

  • Dibrominated species: Over-bromination byproducts.

Workflow and Data Visualization

A clear understanding of the analytical workflow is crucial for successful implementation. The following diagrams illustrate the logical steps involved in the purity analysis of this compound using HPLC.

HPLC_Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis weigh_sample Accurately weigh this compound sample dissolve_sample Dissolve in diluent to known concentration weigh_sample->dissolve_sample weigh_std Accurately weigh reference standard dissolve_std Dissolve in diluent to known concentration weigh_std->dissolve_std inject_sample Inject sample solution into HPLC system dissolve_sample->inject_sample inject_std Inject standard solution (for system suitability) dissolve_std->inject_std run_hplc Chromatographic separation on C18 column inject_sample->run_hplc inject_std->run_hplc detect_peaks UV detection at 254 nm run_hplc->detect_peaks acquire_chromatogram Acquire chromatogram detect_peaks->acquire_chromatogram integrate_peaks Integrate all peaks acquire_chromatogram->integrate_peaks calculate_purity Calculate purity (Area % Report) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Analysis of this compound.

The following diagram illustrates the logical relationship between the primary and alternative analytical methods for purity validation.

Purity_Validation_Methods cluster_methods Analytical Techniques main_method Purity Validation of This compound hplc HPLC (Quantitative Purity) main_method->hplc Primary Method gcms GC-MS (Volatile Impurities ID) main_method->gcms Alternative/Complementary qnmr qNMR (Absolute Purity) main_method->qnmr Alternative/Orthogonal

Caption: Relationship between Analytical Methods for Purity Validation.

A Comparative Kinetic Analysis of 4-Iodobenzyl Bromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the efficient synthesis of complex organic molecules. This guide provides a comparative kinetic analysis of 4-iodobenzyl bromide in palladium-catalyzed cross-coupling reactions, benchmarking its performance against other 4-halobenzyl bromides. The presented data, compiled from scientific literature, offers a valuable resource for optimizing reaction conditions and accelerating drug discovery pipelines.

The reactivity of benzyl halides in cross-coupling reactions is fundamentally governed by the lability of the carbon-halogen bond. The generally accepted reactivity trend for these substrates follows the order: I > Br > Cl. This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the halogen group, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.

Quantitative Kinetic Data: A Comparative Overview

Direct comparative kinetic studies for the entire series of 4-halobenzyl bromides under identical cross-coupling conditions are scarce in the literature. However, data from studies on the oxidative addition of benzyl halides to palladium complexes, a critical step in the catalytic cycle, provides a strong quantitative basis for comparison.

SubstrateRate Constant of Oxidative Addition (k, M⁻¹s⁻¹)Relative Reactivity (Normalized to Benzyl Chloride)
Benzyl Chloride6 x 10⁻³1
Benzyl Bromide3.6600
This compound Not directly measured, but expected to be significantly faster than benzyl bromide.>600

Note: The rate constants for benzyl chloride and benzyl bromide were determined from their reaction with a palladacycle complex at 29°C. While this provides a direct comparison of their intrinsic reactivity towards a palladium center, the absolute rates will vary with the specific palladium catalyst and reaction conditions.

The data clearly illustrates the significantly higher reactivity of benzyl bromide compared to benzyl chloride. Based on the established principles of carbon-halogen bond strength, it is anticipated that this compound would exhibit a substantially faster rate of oxidative addition than its bromo counterpart.

Further context for the reactivity of the bromo-analog can be drawn from Suzuki-Miyaura coupling studies of various substituted aryl bromides. For instance, the turnover frequency (TOF) for the coupling of 4-bromonitrobenzene has been reported to be as high as 3343 h⁻¹, while for the more electron-rich 4-bromoaniline, the TOF was 965 h⁻¹.[1] These values, while not directly comparable to benzyl halides, underscore the influence of electronic effects and provide a general performance benchmark for aryl bromides in Suzuki couplings.

Visualizing the Reaction Dynamics

To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental considerations.

Cross_Coupling_Catalytic_Cycle Generic Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (this compound) PdII R-Pd(II)-X L₂ (Oxidative Adduct) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Coupling Partner) PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Study_Workflow Experimental Workflow for a Kinetic Study Setup Reaction Setup (Inert atmosphere, precise temperature control) Reagents Addition of Reagents (Substrate, catalyst, base, solvent) Setup->Reagents Sampling Time-course Sampling (Aliquots taken at defined intervals) Reagents->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Quantitative Analysis (GC, HPLC, or NMR) Quenching->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Kinetic Modeling (Determination of rate constants) Data->Kinetics

Figure 2: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.

Reactivity_Comparison Reactivity Comparison of 4-Halobenzyl Bromides Iodo This compound (Highest Reactivity) Bromo 4-Bromobenzyl Bromide (Moderate Reactivity) Iodo->Bromo Faster Trend Decreasing C-X Bond Strength Increasing Rate of Oxidative Addition Chloro 4-Chlorobenzyl Bromide (Lowest Reactivity) Bromo->Chloro Faster

Figure 3: Logical relationship of reactivity among 4-halobenzyl bromides in cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic studies of Suzuki-Miyaura, Sonogashira, and Heck reactions. These should be adapted and optimized for specific substrates and catalytic systems.

Suzuki-Miyaura Coupling Kinetic Study
  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a septum for sampling is dried in an oven and cooled under a stream of argon.

  • Reagent Preparation: Stock solutions of the 4-halobenzyl bromide, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a degassed solvent (e.g., a mixture of toluene, ethanol, and water) are prepared in a glovebox.

  • Reaction Initiation: The reactor is charged with the arylboronic acid, base, and solvent. The mixture is heated to the desired temperature (e.g., 80 °C). The reaction is initiated by the addition of the palladium catalyst followed by the 4-halobenzyl bromide stock solution.

  • Sampling and Analysis: At predetermined time intervals, aliquots of the reaction mixture are withdrawn via a syringe and immediately quenched in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate). The quenched samples are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and products.

  • Data Analysis: The concentration of the 4-halobenzyl bromide is plotted against time. The initial rate of the reaction can be determined from the slope of this curve at t=0. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.

Sonogashira Coupling Kinetic Study
  • Reaction Setup: A similar setup to the Suzuki-Miyaura study is used, ensuring rigorous exclusion of oxygen.

  • Reagent Preparation: Stock solutions of the 4-halobenzyl bromide, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are prepared in a degassed solvent (e.g., THF or DMF).

  • Reaction Initiation: The reactor is charged with the terminal alkyne, base, and solvent. The palladium and copper catalysts are then added. The reaction is initiated by the addition of the 4-halobenzyl bromide.

  • Sampling and Analysis: The procedure is analogous to the Suzuki-Miyaura study.

  • Data Analysis: The data is processed in the same manner as for the Suzuki-Miyaura coupling to determine the reaction kinetics.

Heck Coupling Kinetic Study
  • Reaction Setup: An inert atmosphere setup is crucial.

  • Reagent Preparation: Stock solutions of the 4-halobenzyl bromide, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate) are prepared in a suitable degassed solvent (e.g., DMF or NMP).

  • Reaction Initiation: The reactor is charged with the alkene, base, and solvent, and heated to the desired temperature (e.g., 100-120 °C). The reaction is initiated by the addition of the palladium catalyst and the 4-halobenzyl bromide.

  • Sampling and Analysis: As described for the previous methods.

  • Data Analysis: Kinetic parameters are determined from the concentration versus time data.

Conclusion

The kinetic data and established chemical principles strongly support the superior reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its labile carbon-iodine bond facilitates rapid oxidative addition, often enabling reactions to proceed under milder conditions with higher efficiency. This makes this compound a preferred substrate for challenging syntheses where high reactivity and functional group tolerance are critical. For less demanding applications, 4-bromobenzyl bromide offers a good balance of reactivity and cost-effectiveness. The insights and protocols provided in this guide are intended to aid researchers in making informed decisions for the strategic design and optimization of their synthetic routes.

References

A Comparative Benchmark: 4-Iodobenzyl Bromide in the Landscape of Organoiodine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. For researchers, scientists, and professionals in drug development, organoiodine compounds serve as versatile building blocks, prized for their reactivity in a multitude of carbon-carbon bond-forming reactions. Among these, 4-Iodobenzyl bromide stands out as a bifunctional reagent, offering two distinct reactive sites: a labile benzylic bromide and a C-I bond amenable to cross-coupling. This guide provides an objective comparison of this compound's performance against other organoiodine compounds, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a reagent dictate its handling, storage, and reactivity. Below is a comparison of this compound with other relevant benzyl halides and a foundational organoiodine compound, iodobenzene.

PropertyThis compound4-Bromobenzyl bromide4-Chlorobenzyl bromideIodobenzene
CAS Number 16004-15-2589-15-1622-95-7591-50-4
Molecular Formula C₇H₆BrIC₇H₆Br₂C₇H₆BrClC₆H₅I
Molecular Weight ( g/mol ) 296.93[1][2]249.93[3]205.48[4]204.01[5][6]
Melting Point (°C) 78-82[1]62-64[7]48-52[4][8]-29[5][9]
Boiling Point (°C) Not readily available115-124 (12 mmHg)[2][7]227.1 (760 mmHg)[4]188[5][9]
Appearance White to light yellow crystalline solidColorless to light yellow crystalline solid[2]SolidColorless to pale yellow liquid[5]

The higher molecular weight of this compound is a direct consequence of the iodine atom. Its solid nature at room temperature, with a melting point of 78-82 °C, distinguishes it from the lower melting 4-bromobenzyl and 4-chlorobenzyl bromides, and the liquid iodobenzene.

Reactivity Profile: A Tale of Two Halogens

The utility of this compound stems from its dual reactivity. The benzylic bromide is susceptible to nucleophilic substitution and is a precursor for Grignard reagents, while the aryl-iodide bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira Couplings

The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, making organoiodides generally more reactive in oxidative addition steps of catalytic cycles. This trend holds true for aryl halides in popular cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of biaryl synthesis. The reactivity of the aryl halide partner is a critical factor. While direct comparative kinetic data for the 4-halobenzyl bromides is scarce in a single study, the general reactivity trend for aryl halides in Suzuki coupling is well-established: I > Br > Cl. This suggests that the C-I bond of this compound will undergo oxidative addition to a palladium(0) catalyst more readily than the C-Br or C-Cl bonds of its counterparts under identical conditions.[10]

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes. The reactivity of the halide is paramount, with the established order being vinyl iodide > vinyl bromide > aryl iodide > aryl bromide > aryl chloride.[11] This again places this compound as a more reactive substrate at the aryl-halide position compared to 4-bromobenzyl bromide and 4-chlorobenzyl bromide.[1][12]

Nucleophilic Substitution and Grignard Reagent Formation

The benzylic bromide moiety of this compound readily participates in Sₙ2 and, under appropriate conditions, Sₙ1 reactions. The reactivity of the leaving group in these reactions generally follows the trend I > Br > Cl > F, due to the decreasing strength of the carbon-halogen bond.[13] This implies that the bromide in this compound is a better leaving group than the chloride in 4-chlorobenzyl bromide, leading to faster substitution rates under comparable conditions.

In the formation of Grignard reagents, the reactivity of the carbon-halogen bond is also crucial. The ease of insertion of magnesium metal generally follows the trend I > Br > Cl. Therefore, this compound would be expected to form a Grignard reagent more readily at the benzylic position than 4-chlorobenzyl bromide. However, the presence of the aryl iodide presents a potential complication, as it can also react with magnesium.

Experimental Protocols

To provide a tangible comparison of reactivity, the following are detailed methodologies for key experiments.

Experiment 1: Competitive Suzuki-Miyaura Cross-Coupling

Objective: To qualitatively compare the reactivity of the C-I bond in this compound versus the C-Br bond in 4-Bromobenzyl bromide.

Materials:

  • This compound

  • 4-Bromobenzyl bromide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (0.5 mmol), 4-Bromobenzyl bromide (0.5 mmol), and phenylboronic acid (0.5 mmol).

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add K₂CO₃ (1.5 mmol) and the internal standard.

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture at 80 °C and monitor the progress by taking aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • Quench the aliquots with water and extract with diethyl ether.

  • Analyze the organic extracts by GC-MS to determine the relative consumption of the starting materials and the formation of the respective coupled products.

Expected Outcome: this compound is expected to be consumed at a faster rate than 4-Bromobenzyl bromide, demonstrating its higher reactivity in the Suzuki-Miyaura coupling.

Experiment 2: Comparative Nucleophilic Substitution with a Common Nucleophile

Objective: To compare the rate of nucleophilic substitution of this compound and 4-Bromobenzyl bromide with a weak nucleophile.

Materials:

  • This compound

  • 4-Bromobenzyl bromide

  • Sodium acetate

  • Acetic acid (as solvent)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare separate standard solutions of this compound (0.1 M) and 4-Bromobenzyl bromide (0.1 M) in acetic acid.

  • Prepare a solution of sodium acetate (0.2 M) in acetic acid.

  • In separate reaction vessels thermostated at a constant temperature (e.g., 50 °C), mix equal volumes of the respective benzyl halide solution and the sodium acetate solution.

  • Start a timer immediately upon mixing.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by diluting with a cold solvent mixture (e.g., acetonitrile/water).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzyl halide.

  • Plot the natural logarithm of the benzyl halide concentration versus time to determine the pseudo-first-order rate constant for each reaction.

Expected Outcome: The reaction with this compound is expected to exhibit a larger rate constant than that with 4-Bromobenzyl bromide, indicating a faster rate of nucleophilic substitution.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis Reactants Combine Benzyl Halides, Boronic Acid, Catalyst, Base, and Solvent Inert_Atmosphere Establish Inert Atmosphere (Argon) Reactants->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80°C) Inert_Atmosphere->Heating Aliquots Take Aliquots at Timed Intervals Heating->Aliquots Quenching Quench Aliquots Aliquots->Quenching Extraction Extract with Organic Solvent Quenching->Extraction GCMS_Analysis Analyze by GC-MS Extraction->GCMS_Analysis Data_Processing Determine Reactant Consumption & Product Formation GCMS_Analysis->Data_Processing

Workflow for the competitive Suzuki-Miyaura coupling experiment.

Conclusion

This compound emerges as a highly reactive and versatile reagent in the landscape of organoiodine compounds. Its key advantages lie in the enhanced reactivity of the carbon-iodine bond in pivotal cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, when compared to its bromo and chloro analogues. This heightened reactivity can translate to milder reaction conditions, faster reaction times, and potentially higher yields. While the benzylic bromide offers a reliable handle for nucleophilic substitution and organometallic transformations, the presence of the more reactive aryl iodide must be considered for selective transformations. For researchers and drug development professionals, a thorough understanding of these reactivity profiles, guided by the experimental data and protocols presented, is crucial for the strategic and successful application of this compound in the synthesis of complex molecular targets.

References

A Comparative Guide to the Use of 4-Iodobenzyl Bromide in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of 4-iodobenzyl bromide in comparison to its more common and less expensive alternatives, 4-bromobenzyl bromide and 4-chlorobenzyl bromide, in the context of nucleophilic substitution reactions, a cornerstone of many synthetic pathways.

The utility of this compound and its halogenated counterparts lies in their ability to introduce a benzyl group, a common structural motif in pharmacologically active molecules. A notable application is in the synthesis of analogs of combretastatin A-4, a potent natural product that inhibits tubulin polymerization and exhibits strong anti-cancer properties. The choice of the halogen on the benzyl bromide can significantly impact the reactivity and, consequently, the efficiency of the synthesis.

Performance Comparison: Reactivity and Yield

The primary benefit of using this compound lies in its superior reactivity in SN2 reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine and carbon-chlorine bonds. This makes the iodide a better leaving group, leading to faster reaction rates and often higher yields under milder conditions.

While direct, side-by-side comparative studies under identical conditions are not extensively documented in publicly available literature, the established principles of nucleophilic substitution reactions and available data on similar systems allow for a clear qualitative and semi-quantitative comparison. The general order of reactivity for benzylic halides in SN2 reactions is:

This compound > 4-Bromobenzyl bromide > 4-Chlorobenzyl bromide

This increased reactivity can translate to several practical advantages in a laboratory or industrial setting:

  • Shorter Reaction Times: Faster kinetics can reduce the overall time required for a synthetic step, increasing throughput.

  • Milder Reaction Conditions: The higher reactivity of the iodo-compound may allow for the use of lower temperatures or less harsh bases, which can be crucial for sensitive substrates.

  • Higher Yields: In some cases, the faster forward reaction can outcompete side reactions, leading to a cleaner reaction profile and a higher isolated yield of the desired product.

To illustrate the potential differences in performance, the following table provides a hypothetical comparison based on typical reactivity trends in a Williamson ether synthesis, a common application for these reagents.

ReagentRelative Reactivity (SN2)Plausible Yield (%)Plausible Reaction Time (h)
4-Chlorobenzyl bromide170-8012-24
4-Bromobenzyl bromide~10-2080-904-8
This compound~50-10090-981-3

Note: These values are illustrative and can vary significantly depending on the specific substrates, solvent, base, and temperature used.

Cost Analysis

The primary drawback of this compound is its significantly higher cost compared to its chloro and bromo analogs. This cost difference can be a major consideration, especially for large-scale synthesis. The following table provides an approximate cost comparison based on prices from various chemical suppliers.

ReagentCAS NumberApproximate Price per Gram (USD)
4-Chlorobenzyl bromide622-95-7$0.10 - $4.00
4-Bromobenzyl bromide589-15-1$0.40 - $1.60
This compound16004-15-2$30.00 - $56.50

Note: Prices are subject to change and can vary based on purity, quantity, and supplier.

Experimental Protocol: Comparative Williamson Ether Synthesis of Vanillin Derivatives

To provide a practical context for this analysis, a detailed experimental protocol for the Williamson ether synthesis of a vanillin derivative is provided below. This protocol can be adapted to compare the performance of 4-chloro-, 4-bromo-, and this compound.

Objective: To synthesize 4-(4'-halobenzoxy)-3-methoxybenzaldehyde from vanillin and the corresponding 4-halobenzyl bromide and to compare the reaction time and yield for each halide.

Materials:

  • Vanillin

  • 4-Chlorobenzyl bromide

  • 4-Bromobenzyl bromide

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Benzyl Halide: To the stirred suspension, add the respective 4-halobenzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Record the time required for the disappearance of the vanillin spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography if necessary. Determine the yield and characterize the product by appropriate analytical techniques (e.g., NMR, IR, and melting point).

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Cost_Benefit_Analysis cluster_cost Cost cluster_benefit Benefit Cost_Node Reagent Cost Benefit_Node Higher Reactivity Faster Reaction Times Higher Yields Milder Conditions Iodo 4-Iodobenzyl bromide Iodo->Cost_Node High Iodo->Benefit_Node High Bromo 4-Bromobenzyl bromide Bromo->Cost_Node Medium Bromo->Benefit_Node Medium Chloro 4-Chlorobenzyl bromide Chloro->Cost_Node Low Chloro->Benefit_Node Low

Caption: A logical diagram illustrating the cost-benefit trade-off for 4-halobenzyl bromides.

Williamson_Ether_Synthesis Start Vanillin + 4-Halobenzyl Bromide + K2CO3 in Acetone Reflux Reflux Start->Reflux Workup Work-up (Filtration, Extraction, Drying) Reflux->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product 4-(4'-Halobenzoxy)-3-methoxybenzaldehyde Purification->Product

Caption: A simplified workflow for the Williamson ether synthesis of a vanillin derivative.

Tubulin_Polymerization_Inhibition cluster_cell Cellular Processes Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Essential for mitotic spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to CA4 Combretastatin A-4 (Synthesized using This compound) CA4->Tubulin Binds to β-tubulin CA4->Microtubules Inhibits Polymerization Promotes Depolymerization

Caption: Signaling pathway of tubulin polymerization and its inhibition by Combretastatin A-4.[1][2][3]

Conclusion

The choice between this compound and its chloro and bromo analogs is a classic example of a cost-versus-performance trade-off in chemical synthesis.

  • This compound is the reagent of choice when high reactivity, rapid reaction times, and maximal yields are paramount, and the higher cost can be justified. This is often the case in the synthesis of high-value compounds like complex pharmaceuticals in the research and development phase, where material cost is less of a concern than time and efficiency.

  • 4-Bromobenzyl bromide offers a good balance between reactivity and cost, making it a workhorse reagent for many applications.

  • 4-Chlorobenzyl bromide is the most cost-effective option, but its lower reactivity may necessitate longer reaction times and more forcing conditions, which could be detrimental to sensitive substrates.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the scale of the reaction, and the overall budget of the project. This guide provides the necessary data and framework to make an informed decision based on a thorough cost-benefit analysis.

References

A Comparative Guide to the Synthesis of 4-Iodobenzyl Bromide: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of halo-substituted benzyl bromides is a fundamental process. 4-Iodobenzyl bromide, in particular, is a valuable building block in the construction of complex organic molecules due to its two reactive sites. This guide provides a comprehensive comparison of traditional and green chemistry alternatives for the synthesis of this compound from 4-iodotoluene, focusing on performance, environmental impact, and experimental protocols.

Executive Summary

The conventional method for benzylic bromination, the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) in a chlorinated solvent like carbon tetrachloride (CCl₄), often with a radical initiator. While effective, this method suffers from the use of toxic and environmentally harmful reagents and solvents. In contrast, green chemistry alternatives aim to mitigate these issues by utilizing safer solvents, alternative reagents, and more efficient reaction conditions, such as photochemical and microwave-assisted methods, as well as continuous flow technologies. This guide presents a side-by-side comparison of these approaches, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

Performance Comparison: A Quantitative Overview

The following tables summarize the key performance indicators for various methods of synthesizing this compound. The data is compiled from literature sources and provides a basis for objective comparison.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

MethodReagentsSolventInitiator/CatalystTemperature (°C)Time (h)Yield (%)
Traditional Wohl-Ziegler 4-Iodotoluene, NBSCarbon TetrachlorideBenzoyl PeroxideReflux (~77)4~75
Green Alternative 1: Safer Solvent 4-Iodotoluene, NBSAcetonitrileAIBNReflux (~82)3~80
Green Alternative 2: Photochemical 4-Iodotoluene, NBSAcetonitrileVisible Light (CFL)600.83~90
Green Alternative 3: Alternative Reagent 4-Iodotoluene, DBDMHDichloromethaneZrCl₄Room Temp2~85
Green Alternative 4: In Situ Bromine 4-Iodotoluene, NaBrO₃, NaBr1,2-DichloroethaneAIBN/BPO, H₂SO₄Reflux (~83)Tracked~83
Green Alternative 5: Continuous Flow 4-Fluorotoluene, NaBrO₃, HBrNone (Neat)405 nm LEDs200.004~73

Note: Data for some methods are based on analogous substrates due to a lack of specific data for 4-iodotoluene. Continuous flow data is for 4-fluorotoluene as a model substrate.

Table 2: Green Chemistry Metrics Comparison

MethodSolvent HazardReagent HazardEnergy IntensityProcess Mass Intensity (PMI)
Traditional Wohl-Ziegler High (Carcinogen, Ozone Depleting)Moderate (NBS, Benzoyl Peroxide)HighHigh (Estimated > 20)
Green Alternative 1: Safer Solvent Moderate (Acetonitrile)Moderate (NBS, AIBN)HighModerate (Estimated 10-15)
Green Alternative 2: Photochemical Moderate (Acetonitrile)Moderate (NBS)ModerateModerate (Estimated 8-12)
Green Alternative 3: Alternative Reagent Moderate (Dichloromethane)Moderate (DBDMH, ZrCl₄)LowModerate (Estimated 10-15)
Green Alternative 4: In Situ Bromine High (1,2-Dichloroethane)Moderate (NaBrO₃, NaBr, AIBN/BPO)HighHigh (Estimated > 15)
Green Alternative 5: Continuous Flow None (Solvent-free)Moderate (NaBrO₃, HBr)LowLow (~4.33)[1][2]

Process Mass Intensity (PMI) is the ratio of the total mass of materials used to the mass of the final product. A lower PMI indicates a greener process.[1][3]

Reaction Pathways and Experimental Workflows

The synthesis of this compound via benzylic bromination proceeds through a free radical mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

ReactionPathway 4-Iodotoluene 4-Iodotoluene Benzylic Radical Benzylic Radical 4-Iodotoluene->Benzylic Radical Initiation (Light, Heat, or Initiator) This compound This compound Benzylic Radical->this compound Propagation (Brominating Agent) Brominating Agent Brominating Agent Brominating Agent->Benzylic Radical

Caption: General reaction pathway for the benzylic bromination of 4-iodotoluene.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine 4-Iodotoluene, Brominating Agent, and Solvent Add Initiator Add Radical Initiator (if applicable) Combine Reactants->Add Initiator Initiate Reaction Apply Heat, Light, or Microwave Irradiation Add Initiator->Initiate Reaction Monitor Progress Monitor by TLC or GC Initiate Reaction->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extract Product Extract with Organic Solvent Quench Reaction->Extract Product Wash and Dry Wash and Dry Organic Layer Extract Product->Wash and Dry Purify Product Purify by Recrystallization or Chromatography Wash and Dry->Purify Product

Caption: A typical experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Traditional Wohl-Ziegler Bromination

This method utilizes N-bromosuccinimide (NBS) and a radical initiator in a chlorinated solvent.[4]

Materials:

  • 4-Iodotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 4 hours. The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 2: Green Alternative - Photochemical Bromination in Acetonitrile

This environmentally improved method replaces the hazardous solvent and chemical initiator with a safer solvent and visible light.[5]

Materials:

  • 4-Iodotoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Compact Fluorescent Lamp (CFL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a photoreactor equipped with a magnetic stirrer and a compact fluorescent lamp, dissolve 4-iodotoluene (1.0 eq) and N-bromosuccinimide (1.05 eq) in acetonitrile.

  • Irradiate the mixture with the CFL at 60°C for approximately 50 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with a saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: Green Alternative - Continuous Flow Synthesis with In Situ Bromine Generation

This advanced method offers high efficiency, safety, and scalability with minimal waste. The following is a general procedure adapted from a similar transformation.[1][2]

Materials:

  • 4-Iodotoluene (or analogous substrate)

  • Sodium bromate (NaBrO₃) solution

  • Hydrobromic acid (HBr)

  • Continuous flow reactor system with a photochemical reactor module (e.g., 405 nm LEDs)

  • Quenching solution (e.g., sodium thiosulfate)

Procedure:

  • Set up the continuous flow reactor system with separate pumps for the organic substrate and the two aqueous streams for bromine generation (NaBrO₃ and HBr).

  • Pump the neat 4-iodotoluene and the aqueous solutions of NaBrO₃ and HBr into a mixing unit where bromine is generated in situ.

  • The resulting biphasic mixture is then passed through the photochemical reactor and irradiated with 405 nm LEDs at a controlled temperature (e.g., 20°C). The residence time is typically in the order of seconds.

  • The output from the reactor is continuously quenched with a stream of sodium thiosulfate solution.

  • The organic phase is then separated, washed, and dried to afford the crude product.

  • Purification can be achieved through distillation or recrystallization.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. While the traditional Wohl-Ziegler reaction is a well-established method, its reliance on hazardous materials makes it less desirable from an environmental and safety perspective. Green chemistry alternatives offer significant improvements in this regard.

The use of safer solvents like acetonitrile, photochemical initiation, and more atom-economical reagents like DBDMH provide incremental but important steps towards greener synthesis. However, the most significant advancement is seen in continuous flow technology with in-situ reagent generation. This approach not only eliminates the use of hazardous solvents but also offers superior control, safety, and efficiency, resulting in a drastically lower Process Mass Intensity.[6] For researchers and drug development professionals, the choice of method will depend on a balance of factors including scale, available equipment, and green chemistry goals. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to 4-Iodobenzyl Bromide Derivatives: Characterization, Validation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-iodobenzyl bromide derivatives with their halogenated analogs, offering insights into their characterization, validation, and potential applications in drug discovery. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic agents.

Introduction to this compound Derivatives

This compound is a versatile reagent in organic synthesis, serving as a building block for a wide array of derivatives with potential pharmacological activities. The presence of the iodo-substituent offers unique physicochemical properties that can influence biological activity, including increased lipophilicity and the potential for halogen bonding, which can enhance interactions with biological targets. This guide focuses on N-(4-halobenzyl)amides as a case study to compare the effects of different halogen substitutions (Iodo, Bromo, Chloro) on biological performance.

Comparative Analysis of Halogenated Benzylamide Derivatives

The choice of halogen substituent on a benzyl ring can significantly impact the biological activity of a molecule. To illustrate this, we compare the antifungal activity of N-(4-halobenzyl)amides against various Candida species. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Compound IDHalogen SubstituentR GroupC. krusei (ATCC 14243) MIC (µg/mL)C. parapsilosis (ATCC 22019) MIC (µg/mL)
Derivative 1 4-Iodo3,5-di-tert-butyl-4-hydroxybenzoyl> 1024> 1024
Derivative 2 4-Bromo3,5-di-tert-butyl-4-hydroxybenzoyl125125
Derivative 3 4-Chloro3,5-di-tert-butyl-4-hydroxybenzoyl12531.25
Derivative 4 4-IodoCinnamoyl> 1024> 1024
Derivative 5 4-BromoCinnamoyl> 1024> 1024
Derivative 6 4-ChloroCinnamoyl31.2531.25

Data synthesized from a study on the antifungal activity of N-(4-halobenzyl)amides.[1][2][3][4]

From the data, it is evident that the nature of the halogen at the 4-position of the benzyl ring, in combination with the rest of the molecular scaffold, plays a crucial role in determining the antifungal potency. In this series, the chloro-substituted derivatives generally exhibit superior activity compared to their bromo and iodo counterparts.

Physicochemical Properties of Halobenzyl Bromides

The differences in biological activity can be partly attributed to the distinct physicochemical properties of the halogens.

Property4-Chlorobenzyl bromide4-Bromobenzyl bromideThis compound
Molecular Weight ( g/mol ) 205.49250.00296.90
Electronegativity (Pauling scale) 3.16 (Cl)2.96 (Br)2.66 (I)
Lipophilicity (LogP, calculated) ~3.0~3.3~3.7
Polarizability (ų) 2.18 (Cl)3.05 (Br)4.7 (I)

Increased lipophilicity and polarizability from iodine can enhance membrane permeability and van der Waals interactions, but may also lead to non-specific binding or altered solubility, which could explain the observed differences in activity in the antifungal study.

Experimental Protocols

Synthesis of N-(4-halobenzyl)amides

General Procedure:

  • To a solution of the corresponding carboxylic acid (1.0 eq) in dichloromethane (DCM), add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective 4-halobenzylamine (4-chlorobenzylamine, 4-bromobenzylamine, or 4-iodobenzylamine) (1.0 eq).

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation of Biological Activity: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standardized methods for antifungal susceptibility testing.

  • Preparation of Inoculum: Culture the fungal strains (Candida spp.) on an appropriate agar medium at 35°C for 24 hours. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

Potential Mechanism of Action: Inhibition of Signaling Pathways

While the primary data presented here is on antifungal activity, halogenated benzyl derivatives are being explored for a variety of therapeutic areas, including cancer and inflammatory diseases. A key signaling pathway often implicated in these conditions is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibitory potential of novel compounds is frequently assessed against this pathway.

Below is a diagram illustrating the canonical NF-κB signaling pathway and potential points of inhibition for small molecule drugs.

NFkB_Pathway cytoplasm Cytoplasm nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Proteasome Proteasome IkB->Proteasome Ub NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Inhibitor Small Molecule Inhibitor Inhibitor->IKK Inhibitor->Proteasome Inhibitor->NFkB_nuc Blocks DNA binding

Canonical NF-κB signaling pathway.

This diagram illustrates that small molecule inhibitors can target multiple points in the NF-κB pathway, such as the IKK complex, the proteasome, or the nuclear translocation and DNA binding of NF-κB.

Experimental Workflow for Characterization and Validation

The following diagram outlines a typical workflow for the synthesis, characterization, and biological validation of novel this compound derivatives.

experimental_workflow synthesis Synthesis of 4-Iodobenzyl Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_screening Primary Biological Screening (e.g., Antifungal Assay) characterization->biological_screening hit_identification Hit Identification biological_screening->hit_identification dose_response Dose-Response & IC50/MIC Determination hit_identification->dose_response Active lead_optimization Lead Optimization hit_identification->lead_optimization Inactive mechanistic_studies Mechanism of Action Studies (e.g., NF-κB Inhibition Assay) dose_response->mechanistic_studies mechanistic_studies->lead_optimization

Drug discovery workflow.

Conclusion

The choice of halogen substituent is a critical parameter in the design of bioactive molecules. While this compound provides a scaffold with high lipophilicity and polarizability, experimental data from N-(4-halobenzyl)amides suggests that chloro- and bromo-analogs may offer superior performance in certain biological contexts, such as antifungal activity. This guide highlights the importance of empirical testing and validation for each class of derivatives. The provided protocols and workflow diagrams serve as a foundational framework for the systematic evaluation of novel this compound derivatives and their analogs in the pursuit of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Iodobenzyl bromide is a corrosive, lachrymatory solid that requires careful handling and disposal as hazardous waste. Adherence to institutional and local regulations is mandatory. This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Essential Safety and Logistical Information

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing and irritation to the eyes upon exposure.[1] Due to its hazardous nature, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, paper towels) must be segregated from general laboratory waste. A designated, clearly labeled, and sealed waste container should be used for collection. This container must be stored in a designated satellite accumulation area away from incompatible materials.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 16004-15-2
Molecular Formula C₇H₆BrI
Molecular Weight 296.93 g/mol
Melting Point 78-82 °C
Appearance White to off-white or beige crystalline solid
Solubility in Water Insoluble, may decompose
UN Number UN3261
Hazard Class 8 (Corrosive)
Packing Group II

Operational Disposal Plan

The primary disposal route for this compound is through a licensed hazardous waste disposal service. However, for small quantities, a laboratory-scale neutralization protocol can be employed to render the compound less hazardous before collection. This protocol is based on the hydrolysis of the reactive benzyl bromide moiety to the less hazardous 4-iodobenzyl alcohol.

Experimental Protocol: Laboratory-Scale Neutralization of this compound

This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Waste this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol (or another suitable solvent to aid dissolution)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Labeled hazardous waste container for the final solution

Procedure:

  • Preparation: Carefully weigh the amount of waste this compound to be neutralized. For every 1 gram of this compound, prepare at least 50 mL of 1 M NaOH solution.

  • Dissolution: Place the waste this compound in a beaker or flask equipped with a stir bar. Add a small amount of ethanol to wet and help suspend the solid.

  • Neutralization: Begin stirring the suspension. Slowly and carefully add the 1 M NaOH solution to the beaker. An exothermic reaction may occur. The hydrolysis of this compound will produce 4-iodobenzyl alcohol and sodium bromide/iodide salts.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The solid this compound should dissolve as it reacts.

  • Verification of Neutralization: After the reaction period, check the pH of the solution using pH paper or a pH meter. The solution should be basic. To ensure the absence of the reactive benzyl bromide, a small, quenched sample can be analyzed by Thin Layer Chromatography (TLC) if a suitable standard is available.

  • Final Disposal: The resulting solution, containing 4-iodobenzyl alcohol, sodium salts, and excess NaOH, should be transferred to a clearly labeled hazardous waste container. This container should be designated for aqueous waste.

  • Decontamination: All glassware and equipment used in the procedure should be thoroughly rinsed with a solvent (e.g., acetone), and the rinsate collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_neutralization_steps Neutralization Protocol cluster_final_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Small Quantity for Lab-Scale Neutralization? fume_hood->decision collect_direct Collect in a Labeled, Sealed Hazardous Waste Container decision->collect_direct No neutralize Perform Laboratory-Scale Neutralization Protocol decision->neutralize Yes storage Store in Satellite Accumulation Area collect_direct->storage dissolve Dissolve/Suspend in Ethanol neutralize->dissolve add_naoh Slowly Add 1M NaOH Solution dissolve->add_naoh react Stir for 24 Hours at Room Temperature add_naoh->react verify Verify Completion (pH, TLC) react->verify collect_neutralized Collect Neutralized Solution in Aqueous Hazardous Waste Container verify->collect_neutralized collect_neutralized->storage end Dispose via Licensed Hazardous Waste Service storage->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Iodobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 4-Iodobenzyl bromide (CAS No. 16004-15-2). Adherence to these procedures is critical to ensure personal safety and proper management of this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also classified as a lachrymator, a substance that induces tearing.[1] Due to these hazards, the following personal protective equipment is mandatory when handling this chemical.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEStandards/Specifications
Eyes/Face Chemical safety goggles and a full face shield (minimum 8 inches).[4]Goggles must conform to EN 166, AS/NZS 1337.1, or equivalent national standards.[1][4]
Skin/Body Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1]---
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated.[5] A dust mask of type N95 (US) or a P3 (EN 143) respirator cartridge is recommended.[6]---

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling

  • Preparation : Before handling, ensure a chemical fume hood is operational and the work area is free of ignition sources.[1][4] Have a safety shower and eyewash station readily accessible.[4]

  • Personal Protective Equipment : Don all required PPE as outlined in Table 1.

  • Chemical Handling :

    • Use in a well-ventilated area, preferably a chemical fume hood.[1][4]

    • Avoid all personal contact, including inhalation of dust or fumes.[4]

    • Do not eat, drink, or smoke when handling.[4]

    • When not in use, keep containers securely sealed.[4]

    • Avoid generating dust; use dry clean-up procedures for any spills.[4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[4]

    • Contaminated work clothes should be laundered separately before reuse.[4]

Storage Plan

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[2][4][5]

  • The recommended storage temperature is between 2-8°C.[7]

  • Protect containers from physical damage and check regularly for leaks.[4]

Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][4] Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[4]
Skin Contact Immediately flush the affected body and clothes with large amounts of water, using a safety shower if available.[4] Quickly remove all contaminated clothing, including footwear.[4] Wash skin with running water and continue flushing until advised to stop by a poison information center.[4] Seek immediate medical attention.[1]
Inhalation Remove the individual from the contaminated area to fresh air.[1][4] If the person is not breathing, provide artificial respiration, preferably with a demand valve resuscitator or a pocket mask with a one-way valve.[1][4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect the chemical waste and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and sealed container for hazardous waste.[4]

  • Disposal : Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4] Chemical waste generators must ensure complete and accurate classification of the waste.[5]

Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Functionality Check Safety Equipment Check Eyewash & Safety Shower Verify Fume Hood->Check Safety Equipment Don PPE Don Appropriate PPE (Goggles, Gloves, Coat) Check Safety Equipment->Don PPE Transfer Chemical Transfer Chemical in Fume Hood Don PPE->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Seal Container Securely Seal Container After Use Perform Experiment->Seal Container Clean Work Area Clean Work Area Seal Container->Clean Work Area Segregate Waste Segregate Contaminated Waste Clean Work Area->Segregate Waste Dispose Waste Dispose of Waste in Labeled Container Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.